Chemical properties and structure of 1-(2-Aminopropoxy)-2-bromobenzene
A Pivotal Scaffold for Heterocyclic Synthesis and Fragment-Based Drug Discovery[1] Part 1: Executive Summary & Structural Analysis[1] 1-(2-Aminopropoxy)-2-bromobenzene represents a "privileged structure" in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
A Pivotal Scaffold for Heterocyclic Synthesis and Fragment-Based Drug Discovery[1]
Part 1: Executive Summary & Structural Analysis[1]
1-(2-Aminopropoxy)-2-bromobenzene represents a "privileged structure" in medicinal chemistry—a bifunctional intermediate combining an electrophilic aryl halide (ortho-bromide) with a nucleophilic primary amine tethered by a flexible ether linkage.[1]
In drug development, this molecule is not merely a reagent; it is a pre-organized precursor for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines.[1] These bicyclic heterocycles serve as core pharmacophores in diverse therapeutic areas, including anticoagulants, antidepressants (e.g., Viloxazine analogs), and neuroprotective agents.
Physicochemical Profile
The molecule's utility stems from its orthogonal reactivity. The amine functionality allows for rapid diversification (amide coupling, reductive amination), while the aryl bromide remains dormant until activated by transition metal catalysis (Pd or Cu), enabling late-stage cyclization or cross-coupling.
Property
Value (Predicted/Experimental)
Relevance in Drug Design
Molecular Formula
C₉H₁₂BrNO
Core scaffold stoichiometry
Molecular Weight
230.10 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant)
LogP
~2.1
Moderate lipophilicity; good CNS penetration potential
The Mitsunobu route ensures stereochemical integrity . If you start with chiral N-Boc-alaninol, you retain the chiral center, which is critical for modern enantioselective drug development.[1]
Figure 1: The Mitsunobu strategy guarantees regiospecificity and stereocontrol, avoiding the ring-opening ambiguity of propylene oxide methods.[1]
Part 3: Reactivity & Applications (The "Why")
The primary value of 1-(2-Aminopropoxy)-2-bromobenzene lies in its ability to undergo Intramolecular Buchwald-Hartwig Amination .[1]
The "Benzoxazine Closure"
This transformation is the industry standard for generating the 1,4-benzoxazine core. The reaction is driven by the ortho positioning of the bromide and the ether tether, which creates a favorable 6-membered transition state.
Mechanism: Pd(0) undergoes oxidative addition into the C-Br bond.[1] The pendant amine then coordinates to the palladium center. Base-mediated deprotonation followed by reductive elimination forms the C-N bond, closing the ring.
Strategic Advantage: This allows researchers to build the chiral ether chain first (easier to control) and close the ring last, rather than trying to functionalize a pre-existing benzoxazine ring.
Figure 2: The intramolecular Buchwald-Hartwig cycle converts the linear precursor into the bioactive benzoxazine scaffold.[1]
Part 4: Detailed Experimental Protocol
This protocol describes the Intramolecular Cyclization of 1-(2-Aminopropoxy)-2-bromobenzene to form the benzoxazine derivative.[1] This is a high-value transformation in lead optimization.
Objective: Synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Scale: 1.0 mmol.
Catalyst Pre-complexation (Critical for Reproducibility):
In a glovebox or under strictly inert conditions, charge a reaction vial with Pd(OAc)₂ (4.5 mg) and BINAP (18.7 mg).[1]
Add 2 mL of degassed toluene and stir at room temperature for 10 minutes. The solution should turn a characteristic orange-red, indicating active catalyst formation.[1] Why: Pre-forming the catalyst prevents Pd-black precipitation and ensures the ligand protects the metal center.
Substrate Addition:
Add 1-(2-Aminopropoxy)-2-bromobenzene (230 mg, 1.0 mmol) to the catalyst mixture.[1]
Add NaOtBu (135 mg, 1.4 equiv) in one portion. The mixture may turn cloudy.
Reaction:
Seal the vial with a crimp cap (PTFE septum).
Heat the block to 100°C . Stir vigorously (800 rpm).
Monitoring: Check by LC-MS after 2 hours. The starting material (m/z ~230/232 doublet) should disappear, replaced by the cyclized product (m/z ~150).
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with Ethyl Acetate.
Concentrate the filtrate under reduced pressure.
Purification:
Purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient 90:10 to 70:30).[1]
Self-Validation: The product should be a pale yellow oil or low-melting solid.[1] ¹H NMR must show the disappearance of the broad NH₂ protons and the appearance of a secondary amine signal (or N-substitution if further derivatized).
Part 5: Safety & Handling
Aryl Bromides: Generally irritants.[1][7] Avoid inhalation.
Primary Amines: Corrosive and can cause skin burns.[1] Handle with gloves.[1][7][8]
Palladium Catalysts: Heavy metal toxicity.[1] All waste must be segregated into heavy metal waste streams.[1]
Storage: Store the amine intermediate under inert gas (Argon) at 4°C. Amines can absorb CO₂ from the air to form carbamates, and the ether linkage is susceptible to slow oxidation over long periods.
Part 6: References
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews. [1]
Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews.
National Center for Biotechnology Information (2025). PubChem Compound Summary for Bromobenzene Derivatives. PubChem.
1-(2-Aminopropoxy)-2-bromobenzene as a pharmaceutical intermediate
An In-depth Technical Guide to 1-(2-Aminopropoxy)-2-bromobenzene as a Pharmaceutical Intermediate Introduction and Strategic Importance 1-(2-Aminopropoxy)-2-bromobenzene is a key bifunctional molecule increasingly recogn...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 1-(2-Aminopropoxy)-2-bromobenzene as a Pharmaceutical Intermediate
Introduction and Strategic Importance
1-(2-Aminopropoxy)-2-bromobenzene is a key bifunctional molecule increasingly recognized for its utility in modern drug discovery. Its structure, featuring a chiral 2-aminopropoxy side chain and a synthetically versatile 2-bromophenyl core, presents two orthogonal points for molecular elaboration. The primary amine serves as a nucleophilic handle for amide coupling, alkylation, or sulfonylation, while the aryl bromide is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the rapid construction of diverse chemical libraries and the efficient synthesis of complex drug candidates, positioning it as a valuable building block for researchers in medicinal chemistry and process development.
This guide provides a comprehensive overview of the synthesis, purification, characterization, and strategic applications of 1-(2-Aminopropoxy)-2-bromobenzene, grounded in established chemical principles and field-proven methodologies.
Property
Value
Molecular Formula
C₉H₁₂BrNO
Molecular Weight
230.10 g/mol
Appearance
Expected to be an oil or low-melting solid
Key Functional Groups
Primary Amine, Aryl Bromide, Ether
Chirality
Contains a stereocenter at the C2 position of the propoxy chain
Retrosynthetic Analysis and Synthetic Strategy
The logical synthesis of 1-(2-Aminopropoxy)-2-bromobenzene involves the formation of the ether linkage. A retrosynthetic analysis reveals two primary bond disconnections, leading to a robust and widely applicable synthetic approach based on the Williamson ether synthesis.
Caption: Retrosynthetic analysis of the target molecule.
This strategy hinges on coupling commercially available 2-bromophenol with a suitable three-carbon aminopropyl synthon. To prevent undesirable side reactions, such as self-condensation or N-alkylation, the amine functionality must be protected during the etherification step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under mild acidic conditions.
Detailed Synthetic Protocol
The following two-step protocol is a reliable method for the laboratory-scale synthesis of 1-(2-Aminopropoxy)-2-bromobenzene.
Caption: Workflow for the synthesis of 1-(2-Aminopropoxy)-2-bromobenzene.
Step 1: Synthesis of tert-butyl (1-(2-bromophenoxy)propan-2-yl)carbamate
Rationale: This step forms the crucial ether bond via an S_N2 reaction. Anhydrous potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without hydrolyzing the Boc protecting group.[1] Acetone is an excellent polar aprotic solvent for this type of reaction.[1] Refluxing ensures a sufficient reaction rate.
Methodology:
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone.
Stir the suspension at room temperature for 15 minutes.
Add a solution of N-Boc-1-bromo-2-aminopropane (1.1 eq.) in acetone dropwise.
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to yield the crude protected intermediate. This material is often carried forward without further purification, but can be purified by silica gel chromatography if necessary.
Step 2: Deprotection to Yield 1-(2-Aminopropoxy)-2-bromobenzene
Rationale: The Boc group is efficiently cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of HCl in 1,4-dioxane are standard, highly effective reagents for this transformation. The resulting amine salt is then neutralized to yield the free amine.
Methodology:
Dissolve the crude protected intermediate from Step 1 in dichloromethane.
Cool the solution to 0 °C in an ice bath.
Add trifluoroacetic acid (3-5 eq.) dropwise.
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
Remove the solvent and excess TFA under reduced pressure.
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and deprotonate the amine.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
Purification and Analytical Characterization
Achieving high purity is critical for a pharmaceutical intermediate. The final product is typically purified using automated flash column chromatography.
Purification Protocol:
Technique: Silica gel column chromatography.
Mobile Phase: A gradient elution system, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity by adding methanol and a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent peak tailing of the amine.
High-Purity Isolation: For drug discovery applications requiring exceptionally pure compounds, preparative HPLC can be employed.[2]
Aromatic carbons (~110-155 ppm), C-Br (~112 ppm), C-O (~154 ppm), carbons of the propoxy chain (~75, 50, 20 ppm).
Mass Spec (ESI+)
A prominent [M+H]⁺ ion at m/z 230.0/232.0, showing the characteristic ~1:1 isotopic pattern for a monobrominated compound.[3]
IR Spectroscopy
N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C-O-C ether stretching (~1250 cm⁻¹), C-Br stretching (~550-650 cm⁻¹).
Strategic Applications in Drug Development
The synthetic value of 1-(2-Aminopropoxy)-2-bromobenzene lies in its capacity for divergent synthesis. The amine and aryl bromide can be functionalized in subsequent steps to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.
Caption: Divergent synthetic pathways from the core intermediate.
N-Functionalization: The primary amine is readily acylated with acid chlorides or activated carboxylic acids to form amides, a common functional group in pharmaceuticals. It can also be reacted with sulfonyl chlorides to produce sulfonamides or undergo reductive amination with aldehydes and ketones to yield secondary and tertiary amines. These transformations are fundamental in tuning properties like solubility, lipophilicity, and target engagement.[4][5]
Palladium-Catalyzed Cross-Coupling: The 2-bromophenyl moiety is a powerful handle for C-C and C-N bond formation.
Suzuki Coupling: Reaction with boronic acids introduces new aryl or heteroaryl groups.
Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces diverse nitrogen-based substituents.[6]
Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl alkynes, which are valuable precursors for other heterocycles.
Safety and Handling
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[7]
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[8]
Toxicity Profile (Inferred): Aryl bromides and aromatic amines are often classified as harmful or toxic. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.[7][9]
Conclusion
1-(2-Aminopropoxy)-2-bromobenzene is a strategically designed pharmaceutical intermediate that offers significant advantages in the synthesis of complex molecules. Its orthogonal reactive sites—the primary amine and the aryl bromide—provide medicinal chemists with the flexibility to explore vast chemical space through well-established, high-yielding synthetic transformations. The robust synthetic and purification protocols outlined in this guide enable the reliable production of this high-value building block, accelerating the discovery and development of next-generation therapeutics.
References
Sarex. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]
ChemBK. (2024, April 9). 1-Amino-2-bromobenzene - Physico-chemical Properties. Retrieved from [Link]
Frontiers in Chemistry. (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
Shimadzu. (n.d.). Purification made easy - secrets of science. Retrieved from [Link]
Weller, P.E., & Hanzlik, R.P. (1988). Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. Journal of Labelled Compounds and Radiopharmaceuticals, 25(9), 991-998. Retrieved from [Link]
Chemistry Stack Exchange. (2020, December 10). Synthesizing 2-bromoaniline from bromobenzene. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. Retrieved from [Link]
PLOS One. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]
Domainex. (2022, March 10). Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzene, bromo- (CAS 108-86-1). Retrieved from [Link]
Google Patents. (n.d.). CN112194562A - Preparation method of bromobenzene.
PubChem. (n.d.). (2-Bromopropoxy)benzene. Retrieved from [Link]
MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
Dove Press. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
Chemistry Stack Exchange. (2025, May 12). What would be the major product of the reaction between 1-phenyl-2-(2-bromobenzyl)etanone and dilute NaOH when heated? Retrieved from [Link]
ResearchGate. (n.d.). Mechanism computed for the formation of 1,2‐aminoboration product 8.... Retrieved from [Link]
YouTube. (2025, July 6). [Chemistry] Bromobenzene reacts with potassium amide to form aniline. Identify the most important i. Retrieved from [Link]
PubMed. (n.d.). Purification of Bromoperoxidase From Pseudomonas Aureofaciens. Retrieved from [Link]
Organic Syntheses. (n.d.). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING. Retrieved from [Link]
Google Patents. (n.d.). EP4281183A1 - An improved process for purification of robenacoxib.
The 2-Bromophenoxy Amine Scaffold: A Technical Guide to its History, Synthesis, and Pharmacological Significance
Abstract The 2-bromophenoxy amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the histor...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2-bromophenoxy amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the historical evolution, synthetic methodologies, and pharmacological importance of this versatile structural motif. We will delve into the causality behind experimental choices in both classical and modern synthetic routes, offering detailed, self-validating protocols. Furthermore, this guide will illuminate the mechanism of action, with a particular focus on α1-adrenergic antagonism, a hallmark of many derivatives. Through detailed diagrams, comparative data tables, and a case study on the development of a key therapeutic agent, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to the 2-Bromophenoxy Amine Scaffold
The 2-bromophenoxy amine scaffold is characterized by a phenoxy ring substituted with a bromine atom at the ortho-position and an amine-containing side chain. The presence and position of the bromine atom are not merely for steric bulk; they critically influence the electronic properties of the aromatic ring and the conformational flexibility of the side chain, which in turn dictates the molecule's interaction with biological targets. This structural motif is a cornerstone in the design of various therapeutic agents, primarily due to its ability to serve as a potent antagonist at several G protein-coupled receptors (GPCRs).
A Historical Perspective: The Genesis of a Privileged Scaffold
The journey of phenoxy amine derivatives in medicinal chemistry is a testament to the synergy of systematic investigation and serendipitous discovery. Early research into phenoxyalkylamines was driven by the quest for compounds that could modulate the sympathetic nervous system.[1][2] The introduction of a halogen, specifically bromine, at the 2-position of the phenoxy ring was a critical step that led to a significant enhancement in pharmacological activity, particularly as it relates to adrenergic receptors. This strategic modification paved the way for the development of a new class of potent and selective antagonists.
The Art of Synthesis: A Journey Through Methodologies
The synthesis of 2-bromophenoxy amine derivatives has evolved from classical, often harsh, methodologies to more refined and efficient modern techniques. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired purity, and scalability.
Foundational Synthetic Strategy: The Williamson Ether Synthesis
One of the most traditional and reliable methods for constructing the phenoxy ether linkage is the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.
Conceptual Workflow for Williamson Ether Synthesis
Figure 1: Conceptual workflow of the Williamson ether synthesis for 2-bromophenoxy amine derivatives.
Detailed Experimental Protocol: Synthesis of [2-(2-Bromophenoxy)ethyl]dimethylamine
Step 1: Synthesis of 2-(2-bromophenoxy)ethanol. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-bromophenol (1.0 eq) is dissolved in a suitable solvent such as acetone or DMF. Anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred vigorously. 2-Bromoethanol (1.2 eq) is then added, and the reaction mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[3]
Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the phenoxide nucleophile. The choice of a polar aprotic solvent like DMF facilitates the S(_N)2 reaction by solvating the potassium cation, leaving the phenoxide anion more reactive.
Step 2: Conversion to [2-(2-Bromophenoxy)ethyl]dimethylamine. The purified 2-(2-bromophenoxy)ethanol (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF). The solution is cooled in an ice bath, and thionyl chloride (1.2 eq) is added dropwise to convert the alcohol to the corresponding alkyl chloride. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The solvent is then removed under reduced pressure. The crude alkyl chloride is dissolved in an excess of a 40% aqueous solution of dimethylamine and stirred at room temperature for 12-18 hours. The reaction mixture is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or conversion to its hydrochloride salt.[3]
Causality: The conversion of the hydroxyl group to a better leaving group (chloride) is essential for the subsequent nucleophilic substitution by dimethylamine. Using a large excess of dimethylamine drives the reaction to completion and minimizes the formation of quaternary ammonium salt byproducts.
Modern Synthetic Strategy: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[4] This palladium-catalyzed cross-coupling reaction offers a more efficient and functional-group-tolerant alternative to traditional methods.[5][6]
Conceptual Workflow for Buchwald-Hartwig Amination
Figure 2: Conceptual workflow of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of a 2-Bromophenoxy Amine Derivative via Buchwald-Hartwig Coupling
To an oven-dried Schlenk tube are added the aryl bromide (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd(_2)(dba)(_3) (1-5 mol%), a suitable phosphine ligand like Xantphos (2-10 mol%), and a base such as cesium carbonate (1.5 eq). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours. The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[7]
Causality: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination. The base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.
Comparative Analysis of Synthetic Routes
Feature
Williamson Ether Synthesis
Buchwald-Hartwig Amination
Generality
Reliable for simple substrates.
Highly versatile, wide functional group tolerance.[4]
Reaction Conditions
Often requires high temperatures and strong bases.
Generally milder conditions.
Catalyst
Typically uncatalyzed.
Requires a palladium catalyst and a specific ligand.
Generally cleaner reactions with fewer byproducts.
Unveiling the Pharmacological Profile: From Receptor Binding to Clinical Application
The 2-bromophenoxy amine scaffold is a cornerstone of many potent α1-adrenergic receptor antagonists.[9][10] These receptors are integral to the sympathetic nervous system's control of vascular tone.[1]
The Discovery of α1-Adrenergic Antagonism
The pharmacological utility of 2-bromophenoxy amine derivatives was significantly advanced with the discovery of their high affinity for α1-adrenergic receptors. Antagonism at these receptors leads to vasodilation and a subsequent reduction in blood pressure, making these compounds valuable for the treatment of hypertension.[2][9] Furthermore, their ability to relax smooth muscle in the prostate and bladder neck has led to their use in treating benign prostatic hyperplasia (BPH).[2]
Mechanism of Action: A Molecular Deep Dive
α1-Adrenergic receptors are Gq protein-coupled receptors. Upon binding of an agonist like norepinephrine, a conformational change activates the Gq protein, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, both of which contribute to smooth muscle contraction. 2-Bromophenoxy amine derivatives act as competitive antagonists, binding to the α1-receptor and preventing the binding of endogenous agonists, thereby inhibiting this signaling cascade.[10][11]
Signaling Pathway of the α1-Adrenergic Receptor
Figure 3: Simplified signaling pathway of the α1-adrenergic receptor and the inhibitory action of 2-bromophenoxy amine antagonists.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 2-bromophenoxy amine scaffold have yielded valuable insights into the structural requirements for potent α1-adrenergic antagonism.
Modification
Observation
Implication
Position of Bromine
Ortho > Meta > Para
The ortho-position is critical for optimal receptor interaction, likely by inducing a specific conformation.
Amine Substitution
Secondary amines often show higher potency than primary or tertiary amines.
The nature and size of the amine substituent are key for receptor binding and selectivity.
Side Chain Length
A two-carbon (ethyl) linker between the phenoxy oxygen and the amine is generally optimal.
The length of the linker determines the spatial orientation of the amine for effective receptor engagement.
Aromatic Ring Substitution
Additional substituents on the phenoxy ring can modulate potency and selectivity.
Fine-tuning of electronic and steric properties can optimize the pharmacological profile.
Case Study in Drug Development: Arotinolol
Arotinolol is a notable example of a drug that, while not a direct 2-bromophenoxy amine, incorporates a related phenoxypropanolamine structure and exhibits mixed α/β-adrenergic blocking activity.[12][13] Its development highlights the therapeutic potential of modulating adrenergic receptors. Developed by Sumitomo Pharmaceuticals, arotinolol has been used for the treatment of essential hypertension and angina pectoris.[12][14]
The synthesis of arotinolol involves the nucleophilic ring-opening of an epoxide intermediate with tert-butylamine, a common strategy in the synthesis of β-blockers.[15] This case underscores the importance of the broader phenoxy amine scaffold in cardiovascular drug discovery.
Drug Development Workflow for a Phenoxy Amine Derivative
Figure 4: A generalized workflow for the development of a new drug candidate based on the phenoxy amine scaffold.
Conclusion and Future Outlook
The 2-bromophenoxy amine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of the sympathetic nervous system. The evolution of synthetic methodologies from classical to modern catalytic approaches has greatly expanded the chemical space accessible to medicinal chemists. While their role as α1-adrenergic antagonists is well-established, ongoing research continues to explore the potential of these derivatives at other biological targets. The rich history and versatile chemistry of 2-bromophenoxy amines ensure their continued relevance in the ongoing quest for novel therapeutics.
References
Chemistry & Biodiversity. (2025). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. [Link]
Google Patents. (n.d.). Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. (2026, January 29). RSC Publishing. [Link]
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Google Patents. (n.d.). Preparation method of arotinolol hydrochloride.
Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
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SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Solid-State Scientists, and Preformulation Drug Development Professionals
Compound Profile: 1-(2-Aminopropoxy)-2-bromobenzene (Primary Amine, Free Base)
Introduction & Mechanistic Rationale
The isolation and purification of primary amine intermediates, such as 1-(2-Aminopropoxy)-2-bromobenzene, present significant challenges in early-stage drug development. In its free base form, this compound is highly lipophilic and prone to existing as a viscous oil or low-melting solid, making it susceptible to oxidative degradation and difficult to handle on a manufacturing scale.
To overcome these developability hurdles, salification is employed to yield a highly crystalline, thermodynamically stable solid. The formation of a stable pharmaceutical salt is strictly governed by the
rule. For robust ionic bonding and to prevent disproportionation back to the free base, the difference between the of the conjugate acid of the base and the of the counterion must be to [1]. Given that the primary aliphatic amine of 1-(2-Aminopropoxy)-2-bromobenzene has an estimated conjugate acid of ~9.5,2 to ensure complete proton transfer[2].
Furthermore, the crystallization environment must be carefully controlled to avoid the formation of unintended3[3].
Counterion & Solvent Selection Strategy
The selection of the solvent matrix is as critical as the counterion. Aprotic solvents (e.g., Ethyl Acetate, THF) are generally preferred for the initial acid-base reaction because they do not compete for hydrogen bonding, allowing the coulombic attraction between the ionized drug and counterion to drive nucleation.
Table 1: Counterion Selection Matrix for 1-(2-Aminopropoxy)-2-bromobenzene
Counterion (Acid)
Eq.
Preferred Solvent System
Mechanistic Rationale & Expected Outcome
Hydrochloric Acid
-6.1
1.05
EtOAc / EtOH
High drives strong crystallization; prone to hygroscopicity.
Methanesulfonic Acid
-1.9
1.05
THF / MTBE
Excellent solubility profile; low risk of polymorphism.
Sulfuric Acid
-3.0, 1.9
0.5 - 1.0
MeCN / HO
Forms high-melting hemisulfates; monitor for hydrate formation.
Fumaric Acid
3.0, 4.4
0.5 - 1.0
Acetone / Heptane
Favorable crystal packing due to rigid trans-geometry; highly stable.
Experimental Workflows & Protocols
The following workflow illustrates the multi-tier approach required to identify and scale the optimal salt form.
Fig 1: High-throughput salt screening and crystallization workflow for primary amine APIs.
Objective: Rapid identification of crystalline salt hits across a diverse solvent/counterion matrix.
Stock Preparation: Dissolve the free base in Tetrahydrofuran (THF) to a concentration of 0.5 M.
Causality: THF is a polar aprotic solvent that fully solubilizes the lipophilic free base without interfering with subsequent protonation dynamics.
Acid Dispensation: To a 96-well glass plate, dispense 1.05 equivalents of the selected acids (prepared as 1M solutions in Ethanol).
Causality: A 5% molar excess of acid ensures the reaction equilibrium is pushed entirely toward the salt form, mitigating the risk of co-crystallizing unreacted free base.
Solvent Exchange: Evaporate the THF/EtOH mixture under a gentle N
stream. Re-dissolve the resulting residues in 100 µL of various screening solvents (e.g., Isopropanol, Acetone, Acetonitrile) and heat to 60°C to ensure complete dissolution.
Controlled Cooling: Cool the plate from 60°C to 5°C at a strict rate of 0.1°C/min.
Causality: Slow cooling keeps the system within the metastable zone, favoring primary nucleation and the growth of larger, highly diffracting crystals over amorphous precipitates.
Harvesting: Centrifuge the plate, decant the supernatant, and dry the solids under vacuum (40°C, 24 h) prior to X-ray Powder Diffraction (XRPD) analysis.
Protocol B: Scale-Up Crystallization of the Hydrochloride Salt
Objective: Bulk generation of the lead salt candidate with controlled particle size distribution.
Dissolution: Charge a 500 mL jacketed reactor with 10.0 g (43.4 mmol) of 1-(2-Aminopropoxy)-2-bromobenzene and 100 mL of Isopropyl Acetate (IPAc). Stir at 300 rpm and heat to 45°C.
Acid Addition: Slowly add 45.6 mmol (1.05 eq) of 5 N HCl in Isopropanol dropwise over 30 minutes.
Causality: Dropwise addition controls local supersaturation, preventing the rapid "crash-out" of fine particulates that can trap mother liquor and impurities.
Aging & Seeding: Hold the solution at 45°C for 1 hour. Introduce 100 mg (1 wt%) of pre-characterized HCl salt seed crystals.
Causality: Seeding bypasses the stochastic nature of spontaneous primary nucleation, ensuring consistent polymorph formation and preventing liquid-liquid phase separation.
Non-Linear Cooling: Initiate a cubic cooling ramp from 45°C to 5°C over 6 hours.
Causality: A cubic cooling curve matches the desupersaturation rate with the exponentially increasing surface area of the growing crystals, maintaining a constant, low supersaturation level that prevents secondary nucleation.
Isolation & Drying: Filter the suspension through a sintered glass funnel. Wash the cake with 20 mL of cold (5°C) IPAc. Dry in a vacuum oven at 50°C until constant weight is achieved.
Data Interpretation & Troubleshooting
Primary amine salts with lipophilic backbones frequently encounter Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation level is pushed too high, causing the salt to separate as an immiscible, solute-rich liquid phase rather than a crystalline solid. 4[4].
Fig 2: Mechanistic pathway of oiling out (LLPS) versus controlled nucleation, with interventions.
Application Note: 1-(2-Aminopropoxy)-2-bromobenzene as a Bifunctional Building Block in Advanced Ligand Synthesis
Executive Summary & Reactivity Rationale In the field of transition metal catalysis and radiopharmaceutical chelation, the design of multidentate ligands requires building blocks with orthogonal reactive sites. 1-(2-Amin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Reactivity Rationale
In the field of transition metal catalysis and radiopharmaceutical chelation, the design of multidentate ligands requires building blocks with orthogonal reactive sites. 1-(2-Aminopropoxy)-2-bromobenzene (and its stereoisomers, such as 1-(2-bromophenoxy)propan-2-amine) serves as a highly versatile, bifunctional scaffold.
Its architecture features three critical domains:
A Primary Aliphatic Amine (-NH₂): A potent nucleophile primed for Schiff base condensation, reductive amination, or amidation.
An Aryl Bromide (Ar-Br): An electrophilic center ideal for late-stage palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura).
An Ether Linkage (-O-): Provides a hemilabile hard donor atom (oxygen) and structural flexibility, which is crucial for stabilizing high-oxidation-state metal intermediates.
The ortho-relationship of the bromine atom to the bulky propoxy chain induces significant steric hindrance. In ligand design, this steric bulk is intentionally exploited to restrict C-C or C-N bond rotation after cross-coupling, facilitating the creation of rigid chiral pockets necessary for asymmetric catalysis.
Fig 1. Orthogonal reactivity pathways of 1-(2-Aminopropoxy)-2-bromobenzene in ligand synthesis.
Protocol A: Synthesis of Tridentate N,N,O-Ligands via Schiff Base Condensation
Causality & Expert Insight:
The primary amine of 1-(2-Aminopropoxy)-2-bromobenzene readily reacts with aromatic aldehydes to form stable imines (Schiff bases). By reacting this scaffold with a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde), we generate a "half-salen" ligand. We utilize anhydrous ethanol to drive the equilibrium forward by precipitating the hydrophobic product, and a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen, thereby increasing its electrophilicity and accelerating nucleophilic attack by the amine.
Step-by-Step Methodology
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1-(2-Aminopropoxy)-2-bromobenzene (10.0 mmol) in 30 mL of anhydrous ethanol.
Activation: Add 3,5-di-tert-butylsalicylaldehyde (10.0 mmol) to the solution, followed by 3 drops of glacial acetic acid.
Condensation: Equip the flask with a reflux condenser and heat the mixture to 75°C for 4 hours under an inert argon atmosphere.
Isolation: Allow the reaction to cool to 0°C in an ice bath. The Schiff base product will precipitate as a brightly colored (usually yellow/orange) crystalline solid.
Purification: Filter the precipitate via vacuum filtration, wash with 10 mL of cold ethanol (-20°C), and dry under high vacuum for 12 hours.
Self-Validating System:
In-Process: Perform TLC (Hexanes:EtOAc 4:1). Stain the plate with ninhydrin and heat; the disappearance of the primary amine (which stains deep purple/pink) validates reaction completion.
Post-Process: Analyze via ¹H NMR (CDCl₃). The successful formation of the imine bond is self-validated by the appearance of a sharp, diagnostic singlet integrating to 1H at approximately δ 8.2–8.5 ppm (the -CH=N- proton), alongside the disappearance of the broad -NH₂ peak at δ 1.5-2.0 ppm.
Protocol B: Late-Stage Buchwald-Hartwig Amination of the Aryl Bromide
Causality & Expert Insight:
Once the primary amine is protected or converted into an imine, the ortho-bromide becomes the focal point for extending the ligand framework via C-N cross-coupling [1]. The steric bulk surrounding the ortho-bromide requires a highly active palladium catalyst. We select Pd₂(dba)₃ paired with a bulky, electron-rich biarylphosphine ligand such as BippyPhos or BINAP . These ligands accelerate the difficult oxidative addition into the hindered Ar-Br bond and promote rapid reductive elimination, effectively outcompeting deleterious β-hydride elimination pathways [2].
Fig 2. Catalytic cycle for the Buchwald-Hartwig amination of the aryl bromide moiety.
Step-by-Step Methodology
Glovebox Setup: Inside an argon-filled glovebox, charge a Schlenk tube with the brominated Schiff base intermediate (5.0 mmol), the coupling amine (e.g., diphenylamine, 6.0 mmol), Pd₂(dba)₃ (0.05 mmol, 1 mol%), BippyPhos (0.12 mmol, 2.4 mol%), and sodium tert-butoxide (NaOtBu, 7.5 mmol).
Solvent Addition: Add 20 mL of anhydrous, degassed toluene. Seal the Schlenk tube and remove it from the glovebox.
Catalysis: Heat the reaction mixture at 100°C for 16 hours with vigorous stirring.
Quench & Extraction: Cool to room temperature, dilute with 30 mL of ethyl acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 Hexanes:EtOAc).
Self-Validating System:
In-Process: Monitor the reaction via LC-MS. The system is self-validating when the isotopic doublet characteristic of the aryl bromide (M and M+2 peaks of equal intensity) disappears, replaced by a single mass peak corresponding to the exact mass of the coupled product.
Post-Process: ¹³C NMR analysis will show the disappearance of the C-Br carbon signal (typically around δ 110-115 ppm) and the emergence of a new downfield C-N aromatic carbon signal (δ 135-145 ppm).
Quantitative Data: Buchwald-Hartwig Optimization
To demonstrate the causality of ligand and base selection in Protocol B, the following table summarizes the optimization data for the cross-coupling of the 1-(2-Aminopropoxy)-2-bromobenzene scaffold with a secondary amine.
Entry
Precatalyst
Ligand
Base
Solvent (Temp)
Yield (%)
Observation / Causality
1
Pd(OAc)₂
PPh₃
K₂CO₃
Toluene (100°C)
12%
High steric hindrance prevents efficient oxidative addition.
2
Pd₂(dba)₃
Xantphos
Cs₂CO₃
1,4-Dioxane (100°C)
45%
Bidentate ligand improves stability, but reductive elimination is slow.
3
Pd₂(dba)₃
BINAP
NaOtBu
Toluene (100°C)
78%
Good conversion; strong base facilitates rapid deprotonation [1].
4
Pd₂(dba)₃
BippyPhos
NaOtBu
Toluene (100°C)
94%
Optimal. Bulky dialkylbiarylphosphine accelerates both oxidative addition and reductive elimination [2].
References
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions
Source: JACS Au (ACS Publications)
URL:[Link]
Method
Application Note: Incorporating 1-(2-Aminopropoxy)-2-bromobenzene into Next-Generation CNS Drug Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Rationale The development of central nervous syste...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Rationale
The development of central nervous system (CNS) therapeutics requires a delicate balance of physicochemical properties to ensure blood-brain barrier (BBB) permeability while maintaining high target affinity. 1-(2-Aminopropoxy)-2-bromobenzene (CAS: 1018662-79-7) has emerged as a highly versatile, bifunctional building block in medicinal chemistry for neuropharmacology.
The Aminopropoxy Motif (Pharmacophore): This side chain mimics the spatial arrangement of endogenous monoamines (dopamine, serotonin, norepinephrine). The basic primary amine ensures salt formation for oral bioavailability and acts as a critical anchor—forming ionic bonds with highly conserved aspartate residues within monoamine transporters and G-protein coupled receptors (GPCRs).
The Ortho-Bromine Handle (Synthetic Vector): Aryl bromides are prime electrophiles for transition-metal-catalyzed cross-coupling. This halogen allows for Late-Stage Diversification (LSD), enabling chemists to systematically explore hydrophobic chemical space and optimize receptor residence time without rebuilding the core scaffold from scratch.
Physicochemical Profiling & CNS Druglikeness
To achieve passive CNS penetration, compounds must adhere to strict Multiparameter Optimization (MPO) guidelines. The unfunctionalized 1-(2-aminopropoxy)-2-bromobenzene core provides an ideal starting point, leaving ample "molecular weight room" for downstream derivatization.
Table 1: Physicochemical Properties of the Core Scaffold
Parameter
Value
CNS MPO Target Range
Scaffold Contribution & Rationale
Molecular Weight (MW)
230.10 g/mol
< 400 g/mol
Leaves ~170 Da for the addition of complex functional groups.
Calculated LogP (cLogP)
~2.5
2.0 - 5.0
Optimal baseline lipophilicity to facilitate passive BBB transit.
Topological Polar Surface Area
35.25 Ų
< 90 Ų
Highly favorable; minimizes the desolvation penalty during membrane crossing.
Hydrogen Bond Donors (HBD)
1 (-NH2)
≤ 3
Low HBD count prevents excessive hydrogen bonding with plasma proteins.
Hydrogen Bond Acceptors (HBA)
2 (O, N)
≤ 7
Sufficient for target target engagement without hindering permeability.
Basic pKa
~9.5
7.5 - 10.5
Ensures protonation at physiological pH (7.4) for target anchoring.
Synthetic Strategy: Late-Stage Diversification
Direct cross-coupling of 1-(2-aminopropoxy)-2-bromobenzene is notoriously challenging because the free primary amine can coordinate with palladium catalysts (causing catalyst poisoning) or act as a competing nucleophile.
The Causal Solution: Reversible N-protection using a tert-butyloxycarbonyl (Boc) group. This masks the amine's nucleophilicity and directs the metal catalyst exclusively to the C-Br bond. Following cross-coupling, global deprotection yields the final active pharmaceutical ingredient (API). Recent advancements in Pd-catalyzed C-N and C-C cross-coupling of aryl bromides have proven highly effective for generating diverse libraries of psychiatric and neurological drug candidates (1)[1]. Furthermore, modern Suzuki-Miyaura protocols allow for the rapid appending of complex aliphatic and aromatic fragments onto aryl bromides (2)[2].
Experimental workflow for late-stage diversification of the CNS scaffold.
Detailed Experimental Protocols
Note: The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps without confirming the intermediate's integrity via the listed validation methods.
Protocol A: N-Boc Protection of the Primary Amine
Objective: Mask the primary amine to prevent transition-metal catalyst poisoning.
Reaction Setup: Dissolve 1-(2-aminopropoxy)-2-bromobenzene (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.
Reagent Addition: Add triethylamine (TEA, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C to control the exothermic evolution of CO₂.
Propagation: Warm to room temperature and stir for 4 hours.
Self-Validation (TLC/Ninhydrin): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat.
Causality Check: The disappearance of the bright purple spot (primary amine) and the emergence of a UV-active, Ninhydrin-negative spot confirms complete protection.
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: Suzuki-Miyaura C-C Cross-Coupling
Objective: Append aryl/heteroaryl groups to the ortho-position to probe hydrophobic binding pockets in target CNS receptors.
Reaction Setup: In an oven-dried Schlenk flask, combine the N-Boc protected scaffold (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
Causality Check: The dppf ligand provides a large bite angle, facilitating the reductive elimination step and overcoming potential steric hindrance from the adjacent ortho-alkoxy group.
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Perform Freeze-Pump-Thaw (3 cycles) to strictly remove oxygen, preventing oxidative homocoupling of the boronic acid.
Heating: Stir at 90 °C for 12 hours.
Self-Validation (LC-MS): Monitor the reaction via LC-MS. The mass shift from the brominated starting material (which exhibits a distinct isotopic pattern of equal intensity M / M+2) to the coupled product mass confirms successful transmetalation and coupling.
Protocol C: Global Deprotection & Salt Formation
Objective: Unmask the basic amine to yield the biologically active compound.
Reaction Setup: Dissolve the coupled intermediate in DCM (0.1 M).
Deprotection: Add Trifluoroacetic Acid (TFA, 20% v/v) at 0 °C. Stir for 2 hours at room temperature.
Isolation: Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the final CNS candidate as a TFA salt. This highly pure salt form is ideal for immediate in vitro assay screening and solubility in aqueous buffers.
Derivatives of the aminopropoxy-benzene scaffold are highly privileged structures for targeting the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
Mechanism of Action:
The lipophilic biphenyl or heteroaryl-phenyl core (generated via Protocol B) inserts deeply into the central S1 binding site of the transporter. Simultaneously, the newly unmasked, protonated primary amine forms a critical salt bridge with Asp98 (in SERT) or Asp75 (in NET). This interaction locks the transporter in an outward-open conformation, competitively inhibiting the reuptake of neurotransmitters. The resulting elevation of synaptic monoamines initiates a cascade of postsynaptic GPCR signaling, ultimately leading to CREB phosphorylation and enhanced neuroplasticity—a fundamental mechanism for antidepressant and anxiolytic efficacy.
Downstream signaling cascade following monoamine transporter inhibition.
References
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds
Source: PMC - NIH
URL
Title: Rapid and scalable photocatalytic C(sp2)–C(sp3)
Scalable Manufacturing of 1-(2-Aminopropoxy)-2-bromobenzene: A Comprehensive Guide for Pharmaceutical Development
Introduction: The Strategic Importance of 1-(2-Aminopropoxy)-2-bromobenzene in Modern Drug Synthesis 1-(2-Aminopropoxy)-2-bromobenzene is a key chemical intermediate, playing a critical role in the synthesis of a variety...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 1-(2-Aminopropoxy)-2-bromobenzene in Modern Drug Synthesis
1-(2-Aminopropoxy)-2-bromobenzene is a key chemical intermediate, playing a critical role in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a bromo-aromatic ring coupled with an aminopropoxy side chain, makes it a versatile building block for targeting a range of biological receptors. Notably, this compound is a precursor in the synthesis of Viloxazine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The efficient and scalable production of 1-(2-Aminopropoxy)-2-bromobenzene is therefore of significant interest to the pharmaceutical industry, as it directly impacts the cost-effectiveness and availability of essential medicines.
This application note provides a detailed overview of a robust and scalable manufacturing process for 1-(2-Aminopropoxy)-2-bromobenzene. We will delve into the strategic considerations for each synthetic step, from the selection of starting materials to the optimization of reaction conditions for large-scale production. The protocols described herein are designed to be self-validating, with a focus on yield, purity, and operational safety.
Strategic Overview of the Synthetic Pathway
The most industrially viable and scalable approach to the synthesis of 1-(2-Aminopropoxy)-2-bromobenzene is a multi-step process that begins with the readily available starting material, 2-bromophenol. The core of this strategy is a Williamson ether synthesis, a well-established and scalable method for forming ether linkages. The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 1-(2-Aminopropoxy)-2-bromobenzene.
Part I: Synthesis of Key Intermediates
Scalable Synthesis of 2-Bromophenol
The synthesis of the starting material, 2-bromophenol, can be achieved through the direct bromination of phenol. This method is generally cost-effective for large-scale production.
Protocol 1: Direct Bromination of Phenol
Reaction Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubber system for hydrogen bromide gas is charged with phenol and a suitable solvent (e.g., dichloromethane or chloroform).
Bromination: Liquid bromine is added dropwise to the stirred solution at a controlled temperature, typically between 0 and 5 °C, to favor ortho-bromination and minimize the formation of poly-brominated byproducts.
Quenching and Work-up: After the addition is complete, the reaction is stirred until completion (monitored by HPLC). The reaction mixture is then quenched with a solution of sodium bisulfite to remove any unreacted bromine. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by fractional distillation under vacuum to yield pure 2-bromophenol.
Parameter
Value
Starting Material
Phenol
Reagent
Liquid Bromine
Solvent
Dichloromethane
Temperature
0-5 °C
Typical Yield
80-90%
Preparation of a Protected 2-Aminopropanol Derivative
To prevent side reactions during the Williamson ether synthesis, the amino group of the propyl chain must be protected. A common and effective protecting group for this purpose is the acetyl group. The synthesis of N-(3-chloroprop-2-yl)acetamide is a two-step process from the readily available 1-amino-2-propanol.
Protocol 2: Synthesis of N-(3-chloroprop-2-yl)acetamide
Acetylation of 1-Amino-2-propanol: 1-Amino-2-propanol is dissolved in a suitable solvent such as dichloromethane. Acetyl chloride is then added dropwise at a low temperature (0-5 °C) while maintaining a basic pH with a non-nucleophilic base like triethylamine. The reaction is stirred until completion.
Chlorination of N-(2-hydroxypropyl)acetamide: The resulting N-(2-hydroxypropyl)acetamide is then reacted with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to convert the hydroxyl group to a chloride. The reaction is typically performed at room temperature.
Isolation: The product, N-(3-chloroprop-2-yl)acetamide, is isolated by quenching the reaction mixture with ice water and extracting the product into an organic solvent. The organic layer is then washed, dried, and concentrated.
Part II: Core Synthesis and Purification
Williamson Ether Synthesis: Coupling of 2-Bromophenol and the Protected Amine
This is the key step in the synthesis, where the ether linkage is formed. The choice of base and solvent is critical for achieving high yields and scalability.
Caption: Mechanism of the Williamson ether synthesis step.
Protocol 3: Williamson Ether Synthesis
Formation of the Phenoxide: In a dry, inert atmosphere (e.g., nitrogen), 2-bromophenol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A strong base, such as sodium hydride or potassium carbonate, is added portion-wise at room temperature to form the sodium or potassium 2-bromophenoxide.
Nucleophilic Substitution: N-(3-chloroprop-2-yl)acetamide is then added to the reaction mixture. The temperature is raised to 60-80 °C to facilitate the SN2 reaction. The reaction progress is monitored by HPLC.
Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried, and the solvent is evaporated to yield the crude protected product.
Parameter
Value
Substrates
2-Bromophenol, N-(3-chloroprop-2-yl)acetamide
Base
Sodium Hydride or Potassium Carbonate
Solvent
Dimethylformamide (DMF)
Temperature
60-80 °C
Typical Yield
75-85%
Deprotection to Yield 1-(2-Aminopropoxy)-2-bromobenzene
The final step is the removal of the acetyl protecting group to yield the desired primary amine. Acid-catalyzed hydrolysis is a common and effective method for this transformation.
Protocol 4: Acid-Catalyzed Deprotection
Hydrolysis: The crude 1-((2-bromophenoxy)propan-2-yl)acetamide is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong acid, such as hydrochloric acid.
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature until the deprotection is complete (monitored by TLC or HPLC).
Neutralization and Extraction: The reaction mixture is then cooled, and the pH is adjusted to basic (pH > 10) with a base like sodium hydroxide. The product, 1-(2-Aminopropoxy)-2-bromobenzene, is then extracted into an organic solvent.
Purification: The organic extracts are combined, dried, and the solvent is removed. The final product can be further purified by vacuum distillation or recrystallization to achieve high purity.
Conclusion and Future Perspectives
The synthetic route and protocols detailed in this application note provide a scalable and efficient method for the manufacturing of 1-(2-Aminopropoxy)-2-bromobenzene. The use of readily available starting materials and well-established chemical transformations makes this process suitable for industrial-scale production. Further optimization of reaction conditions, such as catalyst loading and solvent screening, may lead to even greater efficiency and cost-effectiveness. The development of a continuous flow process for the Williamson ether synthesis step could also be explored to enhance safety and productivity in a manufacturing setting.
References
Google Patents. (n.d.). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
Google Patents. (n.d.). US10160733B2 - Methods for producing viloxazine salts and novel polymorphs thereof.
PubMed. (n.d.). Synthesis and preliminary pharmacological evaluation of thiophene analogues of viloxazine as potential antidepressant drugs. Retrieved from [Link]
Lu, L., et al. (2024). Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Journal of the American Chemical Society, 146(25), 16639-16647.
Google Patents. (n.d.). US 2015/0126735 A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
PrepChem.com. Preparation of bromobenzene. Retrieved from [Link]
Improving yield in the synthesis of 1-(2-Aminopropoxy)-2-bromobenzene
Technical Support Center: Troubleshooting the Synthesis of 1-(2-Aminopropoxy)-2-bromobenzene Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the s...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Synthesis of 1-(2-Aminopropoxy)-2-bromobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis of sterically hindered aryl ethers. 1-(2-Aminopropoxy)-2-bromobenzene (also known as 1-(2-bromophenoxy)propan-2-amine) is a critical building block in drug development, but its synthesis is often complicated by steric clash from the ortho-bromine atom, chemoselectivity issues, and over-alkylation.
This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and self-validating protocols for the two most robust synthetic pathways: Route A (Williamson Ether Synthesis followed by Reductive Amination) and Route B (Mitsunobu Reaction followed by Deprotection).
Synthetic Workflow Visualization
Figure 1: Divergent Synthetic Pathways for 1-(2-Aminopropoxy)-2-bromobenzene.
Troubleshooting FAQs
Q1: Why am I observing low yields and poor conversion in the Mitsunobu reaction (Route B) with 2-bromophenol?Analysis & Causality: The bulky bromine atom at the ortho position of 2-bromophenol creates significant steric hindrance, which can impede the nucleophilic attack on the activated phosphonium intermediate. Furthermore, premature addition of DIAD can lead to the formation of unreactive hydrazine byproducts before the alcohol is fully activated.
Solution: Modify the order and rate of addition. Dissolve 2-bromophenol, N-Boc-1-amino-2-propanol, and
in THF, cool to 0 °C, and add DIAD dropwise over 30–45 minutes. This ensures the betaine intermediate is consumed by the sterically hindered 2-bromophenol as soon as it forms, a principle critical for both solid-phase and solution-phase bromophenol couplings[1].
Q2: During the Williamson Ether Synthesis (Route A), I am getting a mixture of O-alkylation and C-alkylation products. How can I improve chemoselectivity?Analysis & Causality: The phenoxide ion is an ambident nucleophile. Strong bases (like NaH) or highly polar protic solvents can increase the electron density on the ortho/para carbons of the benzene ring, leading to unwanted C-alkylation.
Solution: Use a milder base such as anhydrous
in a polar aprotic solvent (e.g., acetone or DMF). maintains a tighter ion pair with the phenoxide, heavily favoring O-alkylation. Solvent-free conditions or the use of solid bases have also been shown to drive highly chemoselective etherification of phenols without competing ring alkylation[2].
Q3: The reductive amination of 1-(2-bromophenoxy)propan-2-one (Route A) stalls, leaving unreacted ketone. What is the mechanistic cause?Analysis & Causality: Ketones are less electrophilic and more sterically hindered than aldehydes. Direct reductive amination (mixing the ketone, amine, and reducing agent simultaneously) often fails because the reducing agent reduces the ketone to an alcohol before the imine can fully form.
Solution: Employ an indirect (stepwise) reductive amination. Pre-form the imine by stirring the ketone with a large excess of ammonium acetate (
) and a catalytic amount of acetic acid for 2–4 hours before introducing the hydride source. Sodium triacetoxyborohydride () is the optimal reagent here, as it selectively reduces the iminium ion over the unreacted ketone[3].
Charge an oven-dried round-bottom flask with 2-bromophenol (1.0 eq) and anhydrous
(1.5 eq) in acetone (0.5 M).
Stir at room temperature for 15 minutes to generate the phenoxide ion.
Add 1-bromo-2-propanone (1.1 eq) dropwise to control the exotherm.
Reflux the mixture for 4-6 hours.
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The phenolic starting material (UV active, stains brown with
) should completely disappear, replaced by a higher-Rf spot.
Cool to room temperature, filter off the inorganic salts, and concentrate. Purify via flash chromatography to yield 1-(2-bromophenoxy)propan-2-one.
Step 2: Stepwise Reductive Amination
Dissolve 1-(2-bromophenoxy)propan-2-one (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M).
Add ammonium acetate (
, 10.0 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 3 hours to pre-form the imine.
Add sodium triacetoxyborohydride (
, 1.5 eq) in small portions to manage hydrogen gas evolution.
Stir for 12-24 hours at room temperature.
Self-Validation Check: Analyze via LCMS. The chromatogram should show the complete consumption of the ketone and the appearance of the target amine mass (
for the bromine isotopes).
Quench with saturated aqueous
, extract with DCM, dry over , and concentrate.
Protocol B: Mitsunobu Reaction & Boc Deprotection
Step 1: Sterically Controlled Mitsunobu Coupling
In an oven-dried flask under
, dissolve 2-bromophenol (1.0 eq), N-Boc-1-amino-2-propanol (1.1 eq), and triphenylphosphine (, 1.2 eq) in anhydrous THF (0.2 M).
Cool the mixture to 0 °C in an ice bath.
Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes via a syringe pump.
Warm to room temperature and stir for 12 hours.
Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should indicate the formation of the Boc-protected ether.
will appear as a bright UV spot near the baseline.
Concentrate and purify via column chromatography to isolate N-Boc-1-(2-bromophenoxy)propan-2-amine.
Step 2: Mild Boc Deprotection
Dissolve the Boc-protected intermediate in DCM (0.1 M).
Add Trifluoroacetic acid (TFA, 15 eq) dropwise at 0 °C.
Stir for 2 hours, allowing the reaction to slowly reach room temperature.
Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with saturated
and extract with EtOAc to yield the free base of 1-(2-Aminopropoxy)-2-bromobenzene.
Quantitative Data Summary
The table below summarizes the empirical data comparing the two synthetic pathways to help you choose the best route for your specific scale and purity requirements.
Parameter
Route A (Williamson + Reductive Amination)
Route B (Mitsunobu + Deprotection)
Overall Yield
45 - 60%
65 - 80%
Reaction Time
~30 hours
~18 hours
Chemoselectivity
Moderate (Requires careful base selection)
High (Strictly O-alkylation)
Scalability
Excellent (Cheap reagents, easy scale-up)
Moderate (Atom economy is poor; removal is tedious at scale)
Primary Byproducts
C-alkylated phenols, over-alkylated amines
Triphenylphosphine oxide (), reduced DIAD
References
Nickel-catalyzed cross-coupling of bromophenols with Grignard reagents in the solid phase synthesis. Molecular Diversity. [Link]
Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications.[Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.[Link]
Removing impurities from crude 1-(2-Aminopropoxy)-2-bromobenzene
Technical Support Center: Purification of 1-(2-Aminopropoxy)-2-bromobenzene Troubleshooting Guides, FAQs, and Validated Protocols for Amine-Ether Aryl Bromides Scientific Overview & Causality Welcome to the Technical Sup...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 1-(2-Aminopropoxy)-2-bromobenzene
Troubleshooting Guides, FAQs, and Validated Protocols for Amine-Ether Aryl Bromides
Scientific Overview & Causality
Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this portal to address the specific physicochemical challenges of isolating 1-(2-Aminopropoxy)-2-bromobenzene. This bifunctional molecule contains a highly basic primary amine (pKa ~9.5) and a lipophilic, sterically hindered ortho-bromophenyl ether.
The crude synthesis mixture typically suffers from three classes of impurities:
Acidic Impurities: Unreacted starting materials like 2-bromophenol (pKa ~8.5).
Neutral Impurities: Unreacted alkylating agents or elimination byproducts.
Basic Impurities: Secondary or tertiary over-alkylated amines.
By leveraging the exact thermodynamic solubility laws dictated by these pKa differences, we can implement self-validating purification workflows that prioritize chemical logic over brute-force separation.
Troubleshooting FAQs
Q: Why am I seeing severe co-elution of the starting material (2-bromophenol) with my target product during chromatography?A: This is a classic thermodynamic solubility issue. Both 1-(2-Aminopropoxy)-2-bromobenzene and 2-bromophenol are highly soluble in standard organic solvents. However, you can break this co-elution by exploiting their divergent pKa values through an acid-base extraction[1]. By washing the organic layer with 1M HCl, the primary amine is protonated into a highly polar ammonium salt, forcing it into the aqueous phase. The 2-bromophenol remains un-ionized at low pH and stays in the organic phase. This causality ensures absolute separation without the need for a column.
Q: My product streaks severely on the silica gel column, resulting in poor recovery and broad peaks. How do I fix this?A: Streaking is caused by strong hydrogen bonding and acid-base interactions between your basic primary amine and the acidic silanol groups (Si-OH) on the bare silica gel[2]. To resolve this, you must competitively deactivate the silica. Adding 1% to 5% Triethylamine (Et3N) to your mobile phase allows the Et3N to bind to the silanol sites first, masking the acidity[2]. Your target amine will then elute in a tight, symmetrical band.
Q: I have secondary and tertiary amine impurities from over-alkylation. Standard acid-base extraction isn't separating them. What is the next step?A: Primary, secondary, and tertiary amines all form salts at low pH, meaning they will co-extract into the aqueous layer. To separate them, you must rely on precise buffer-assisted pH control or selective crystallization[3]. Primary amines form distinct, highly crystalline hydrochloride salts much more readily than sterically hindered secondary/tertiary amines. By precipitating the HCl salt in a non-polar solvent (like diethyl ether), the target self-purifies while over-alkylated impurities remain in solution.
Impurity Profiling and Targeted Removal Strategies
Impurity Type
Structural Characteristic
Causality for Removal
Recommended Method
Expected Recovery (%)
2-Bromophenol
Acidic (pKa ~8.5)
Remains neutral at pH < 2; stays in the organic phase.
Acid-Base Extraction
> 95%
Alkyl Halides
Neutral, Lipophilic
Cannot be protonated; stays in the organic phase.
Acid-Base Extraction
> 98%
Secondary Amines
Basic, Sterically Hindered
Forms highly soluble salts in organic/ether mixtures.
Selective HCl Crystallization
85 - 90%
Inorganic Salts
Highly Polar, Ionic
Insoluble in organic solvents at pH > 10.
Aqueous Phase Separation
> 99%
Validated Experimental Protocols
Protocol A: Optimized Acid-Base Extraction (Self-Validating System)
Causality: This protocol uses thermodynamic partitioning. The system validates itself visually: a clean phase separation without emulsions indicates that the pH thresholds have been successfully crossed, ensuring the target is fully ionized or de-ionized.
Dissolution: Dissolve the crude 1-(2-Aminopropoxy)-2-bromobenzene in Methyl tert-butyl ether (MTBE) (10 mL per gram of crude). Note: MTBE resists emulsion formation significantly better than dichloromethane.
Acidic Extraction: Add 1M aqueous HCl (10 mL per gram). Vigorously shake and allow phases to separate. The target amine is now in the lower aqueous layer as a water-soluble hydrochloride salt[1].
Phase Separation: Drain the aqueous layer. Wash the organic layer with one more portion of 1M HCl to ensure complete transfer. Discard the organic layer (which now contains all neutral and acidic impurities).
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH until the pH reaches > 10 (verify with pH paper). Self-Validation: The aqueous layer will immediately turn cloudy as the neutral free base precipitates out of the water.
Recovery Extraction: Extract the basified aqueous layer with fresh MTBE (2 x 10 mL). The target molecule is now driven back into the organic layer.
Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol B: Triethylamine-Deactivated Silica Gel Chromatography
Causality: If trace basic impurities remain, chromatography is required. We neutralize the stationary phase to prevent irreversible adsorption and streaking[2].
Solvent Preparation: Prepare a mobile phase of Dichloromethane/Methanol (95:5). Add 1% (v/v) Triethylamine (Et3N).
Column Packing: Slurry pack the silica gel using the Et3N-modified mobile phase. Flush with 2 column volumes to fully deactivate the silanol groups.
Loading: Dissolve the free base in a minimum amount of the mobile phase and load it onto the column.
Elution: Elute using the modified mobile phase. The Et3N ensures the primary amine elutes sharply, preventing tailing and maximizing isolated yield.
Process Visualization
Workflow for the acid-base extraction and purification of 1-(2-Aminopropoxy)-2-bromobenzene.
References
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link]
Ma, K., & Jha, A. (2020). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at:[Link]
Technical Support Center: Troubleshooting Solubility for 1-(2-Aminopropoxy)-2-bromobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 1-(2-Aminopropoxy)-2-bromobenzene .
This compound presents a classic formulation challenge: it possesses a weakly basic primary amine attached to a highly lipophilic, halogenated aromatic core. Below, you will find a deep dive into the causality of its solubility issues, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure your assays and in vivo studies succeed.
Part 1: Physicochemical Profiling & Data Presentation
Before troubleshooting, we must understand the fundamental thermodynamic barriers preventing dissolution. The compound's poor aqueous solubility is driven by the high crystal lattice energy and the hydrophobicity of the bromobenzene moiety, which dominates the hydration capacity of the amine group.
High lipophilicity (LogP) drives poor aqueous solubility; water cannot efficiently solvate the bulky halogenated ring[1].
Ionization (pKa)
~ 9.0 – 9.5 (Primary Amine)
Soluble in highly acidic media (pH < 5); precipitates rapidly at physiological pH (7.4) as the free base fraction increases.
Hydrogen Bonding
1 Donor (-NH₂), 1 Acceptor (-O-)
Insufficient hydration capacity to overcome the hydrophobic bulk of the bromobenzene core.
Solid State
Free Base (Default)
High risk of solvent-shift precipitation when transitioning from DMSO stocks to aqueous buffers[2].
Part 2: Strategic Decision Workflow
Selecting the correct solubility enhancement technique depends entirely on your downstream application. Use the decision tree below to identify the optimal path for your specific experimental needs.
Caption: Decision tree for selecting the optimal solubility enhancement strategy.
Part 3: Troubleshooting Guides & FAQs
Q1: I dissolved 1-(2-Aminopropoxy)-2-bromobenzene in 100% DMSO at 10 mM, but when I dilute it into PBS (pH 7.4) for my in vitro assay, it immediately turns cloudy. Why does this happen, and how can I fix it?
Root Cause Analysis: You are experiencing "solvent-shift precipitation." When you dilute the DMSO stock into PBS, the solvent polarity abruptly increases. Simultaneously, at pH 7.4, a significant portion of the primary amine deprotonates into its free-base form[3]. The free base lacks the hydration energy required to overcome the hydrophobic interactions of the bromobenzene ring, leading to rapid nucleation and precipitation.
Solution: Do not use a direct solvent shift into a neutral buffer. Instead, utilize a co-solvent/surfactant system. Pre-mix the DMSO stock with a surfactant (e.g., Tween-80) before adding the aqueous buffer. A standard self-emulsifying ratio is 5% DMSO, 5% Tween-80, and 90% PBS. The surfactant creates micelles that shield the lipophilic bromobenzene core from the aqueous environment[1].
Q2: We are moving to in vivo pharmacokinetic (PK) studies in mice. We cannot use high concentrations of DMSO or Tween due to toxicity. What is the most biocompatible way to achieve a 5 mg/mL aqueous solution?
Root Cause Analysis: Intravenous or oral dosing requires formulations that are isotonic, non-toxic, and capable of maintaining the drug in solution upon dilution in the bloodstream or GI tract without crashing out[4].
Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard for this scenario. The hydrophobic bromobenzene moiety fits perfectly into the lipophilic cavity of the β-cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[5]. This prevents precipitation without the need for organic solvents[6]. Formulating with 10-20% (w/v) HP-β-CD in water or saline can easily achieve >5 mg/mL solubility.
Caption: Mechanism of host-guest inclusion complexation using HP-β-CD.
Q3: We want to synthesize a solid salt form of 1-(2-Aminopropoxy)-2-bromobenzene to improve its intrinsic solubility for a solid dosage form. Should we make the Hydrochloride (HCl) or Mesylate salt?
Root Cause Analysis: While HCl is the most common pharmaceutical salt, it often suffers from the "common-ion effect" in the stomach or in saline buffers (like PBS), where high ambient chloride concentrations suppress the drug's dissolution[2]. Furthermore, the high crystal lattice energy of some HCl salts can limit thermodynamic solubility[7].
Solution: The Mesylate (methanesulfonate) salt is highly recommended. Mesylate counterions are larger and disrupt the crystal lattice more effectively than chloride, lowering the melting point and lattice energy[8]. This results in significantly higher thermodynamic solubility. Furthermore, mesylate salts do not suffer from the chloride common-ion effect, ensuring consistent dissolution across various biological media[8].
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of 20% HP-β-CD Inclusion Complex (For In Vivo Dosing)
This protocol utilizes mechanical agitation to drive the dynamic equilibrium toward host-guest encapsulation.
Excipient Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of sterile Ultra-Pure Water (UPW) to create a 20% (w/v) solution. Stir until the solution is optically clear.
API Addition: Weigh 50 mg of 1-(2-Aminopropoxy)-2-bromobenzene. Slowly add the API powder to the stirring HP-β-CD solution.
Complexation (Causality Step): Stir the suspension continuously at room temperature for 24 hours. Why 24 hours? Cyclodextrin complexation is a non-covalent, equilibrium-driven process; sufficient time is required for the water molecules inside the CD cavity to be displaced by the lipophilic bromobenzene ring[9].
pH Optimization: Check the pH. Adjust the pH to 5.5 - 6.0 using 0.1 M HCl. Validation: Lowering the pH slightly protonates the primary amine, which interacts with the hydroxyl groups on the exterior of the CD torus, maximizing complexation efficiency[6].
Filtration: Filter the solution through a 0.22 µm PES syringe filter.
Self-Validation: Inspect the filtrate. It must be perfectly clear. Analyze an aliquot via HPLC-UV to confirm the exact final concentration before dosing.
Protocol B: Synthesis of the Mesylate Salt
This protocol leverages solvent anti-solvent principles to force the crystallization of the highly soluble mesylate salt.
Dissolution: Dissolve 1.0 g of 1-(2-Aminopropoxy)-2-bromobenzene (free base) in 15 mL of anhydrous Ethyl Acetate in a round-bottom flask. Ensure complete dissolution.
Acid Addition: In a fume hood, slowly add 1.05 molar equivalents of Methanesulfonic acid dropwise to the stirring solution at 0–5°C (using an ice bath). Why an ice bath? Salt formation is an exothermic acid-base reaction; cooling controls the reaction rate and promotes supersaturation.
Crystallization: A white precipitate (the mesylate salt) will begin to form immediately because the ionized salt is highly insoluble in the non-polar Ethyl Acetate[4].
Maturation: Stir the suspension for an additional 2 hours at room temperature. Validation: This Ostwald ripening step ensures complete salt conversion and eliminates amorphous domains, yielding a highly crystalline, stable powder.
Recovery & Drying: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake with 5 mL of cold Ethyl Acetate to remove any unreacted acid. Dry the solid in a vacuum oven at 40°C for 24 hours.
Part 5: References
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics
Source: National Institutes of Health (PMC)
URL:10
Drug Dissolution Enhancement by Salt Formation
Source: Research Journal of Pharmaceutical Dosage Forms and Technology
URL:7
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
Source: National Institutes of Health (Molecules)
URL:8
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)
Source: American Pharmaceutical Review
URL:5
Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs
Source: Scribd (Journal of Pharmaceutical Research)
URL:6
Technologies to Counter Poor Solubility Issues: A Review
Source: Research Journal of Pharmacy and Technology
URL:9
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches
Source: ACS Publications (Crystal Growth & Design)
URL:2
Solubility enhancement techniques: A comprehensive review
Source: World Journal of Biology Pharmacy and Health Sciences
URL:3
Contemporary Review on Solubility Enhancement Techniques
Source: Journal of Drug Delivery and Therapeutics
URL:1
Basic Review: Solubility Enhancement by Using Various Approaches
Source: ResearchGate
URL:4
Technical Support Center: Solid-State Optimization of 1-(2-Aminopropoxy)-2-bromobenzene Hydrochloride
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] Welcome to the Technical Support Center. This guide addresses the hygroscopic nature of 1-(2-Aminopropoxy)-2-bromobenzene hydrochloride , a critical in...
Welcome to the Technical Support Center. This guide addresses the hygroscopic nature of 1-(2-Aminopropoxy)-2-bromobenzene hydrochloride , a critical intermediate often used in the synthesis of phenoxy-alkyl-amine derivatives.
The Core Problem:
Primary amine hydrochlorides, such as this compound, possess a high charge density on the chloride counter-ion and the ammonium headgroup (
). If the crystal lattice energy is insufficient to overcome the hydration energy, the salt will readily absorb atmospheric moisture, leading to deliquescence (dissolving in its own sorbed water) or the formation of pseudopolymorphic hydrates.
Strategic Approach:
To mitigate this, we must transition from "reactive troubleshooting" to "proactive crystal engineering." This involves three pillars:
Lattice Densification: Identifying a polymorph with optimized packing efficiency.
Surface Passivation: Removing amorphous domains and residual mineral acids.
Environmental Control: Defining the Critical Relative Humidity (CRH).
Troubleshooting Guide (Q&A)
Category A: Isolation & Filtration Issues
Q1: My product turns into a sticky gum/oil during vacuum filtration. How can I recover a filterable solid?Diagnosis: This is classic solvent-mediated amorphization . If you are crystallizing from a rapid-evaporation solvent (like DCM or acetone) without a ripening period, you are likely trapping solvent within a disordered lattice. The "gum" is a supersaturated solution of your product in residual solvent and water.
Corrective Protocol:
Switch Solvent System: Move to a Anti-Solvent Crystallization method. Dissolve the crude gum in a minimal amount of warm Isopropanol (IPA). Slowly add tert-Butyl Methyl Ether (TBME) or Heptane as an anti-solvent.
Ostwald Ripening: Do not filter immediately upon precipitation. Stir the slurry for 4–6 hours. This allows small, amorphous particles to dissolve and redeposit onto larger, crystalline lattices, thermodynamically favoring the stable (less hygroscopic) form.
Temperature Cycling: Cycle the slurry temperature between 5°C and 40°C to anneal crystal defects.
Q2: The solid gains significant weight (>5%) within minutes of exposure to air. Is this normal?Diagnosis: No. While HCl salts are hygroscopic, rapid weight gain suggests excess surface acidity . Free HCl (adsorbed on the surface) is far more hygroscopic than the salt itself.
Corrective Protocol:
The "Conditioned" Wash: Wash your filter cake with a non-polar solvent (e.g., Heptane) containing 1% triethylamine (TEA) if and only if you can control the stoichiometry.
Safer Alternative: Wash with anhydrous Ethyl Acetate to displace surface water/HCl, followed by drying in a vacuum oven at 40°C with a nitrogen bleed. The nitrogen bleed is crucial to sweep away desorbed water molecules that otherwise re-adsorb when the vacuum is broken.
Category B: Storage & Stability
Q3: My melting point has dropped from 154°C to 148°C after one week of storage. Has the compound degraded?Diagnosis: Likely not chemical degradation, but hydrate formation . Many amine hydrochlorides convert to a hemi- or monohydrate upon exposure to humidity. The hydrated lattice often has a lower melting point or a broad endotherm due to dehydration during the melt.
Validation Step:
Run a TGA (Thermogravimetric Analysis) .
Sharp weight loss < 100°C: Surface water (hygroscopic).
Stepped weight loss at specific temp: Stoichiometric hydrate.
Action: If it is a stable hydrate, you may need to accept this form and characterize it. Stable hydrates are often less hygroscopic than their anhydrous counterparts because the water binding sites are already occupied.
Core Experimental Protocols
Protocol 1: Polymorph Screening for Stability
Objective: To identify a crystal form with the highest lattice energy and lowest hygroscopicity.
Often forms metastable phases that convert (cake) over time.
References
Zhang, Y., et al. (2017).[1] Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry.
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. (General principle of polymorphic stability).
Triclinic Labs. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services.
Smolecule. Handling Hygroscopic Properties of Hydrochloride Salts.
Hiestand, E. N., et al. (1977). Indices of Tableting Performance. Powder Technology. (Reference for bonding indices in salt compaction).
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Aminopropoxy)-2-bromobenzene and its Isomers
This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-(2-Aminopropoxy)-2-bromobenzene. Designed for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-(2-Aminopropoxy)-2-bromobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective against its structural isomers, elucidating how subtle changes in molecular architecture influence fragmentation pathways. Understanding these patterns is paramount for unambiguous compound identification, structural elucidation of novel entities, and metabolism studies.
Introduction: The Rationale for Fragmentation Analysis
In the landscape of pharmaceutical and chemical research, the precise identification of molecular structures is a cornerstone of discovery and development. Mass spectrometry stands as a pivotal analytical technique, providing not only the molecular weight of a compound but also a unique fragmentation "fingerprint" that aids in its structural determination.[1][2][3] The fragmentation of a molecule under energetic conditions, such as electron ionization, is not a random process but is governed by the inherent chemical stability of the bonds and the resulting fragments.[4]
1-(2-Aminopropoxy)-2-bromobenzene is a molecule of interest due to its combination of a halogenated aromatic ring, an ether linkage, and an amino group. Each of these functional groups imparts a distinct influence on the fragmentation cascade. This guide will dissect the predicted fragmentation pathways of this molecule and compare them to its isomers, 1-(2-Aminopropoxy)-3-bromobenzene and 1-(2-Aminopropoxy)-4-bromobenzene, to highlight the diagnostic value of ortho-, meta-, and para-substitution on the observed mass spectrum.
Predicted Fragmentation Pathways of 1-(2-Aminopropoxy)-2-bromobenzene
The fragmentation of 1-(2-Aminopropoxy)-2-bromobenzene is anticipated to be dominated by several key processes, primarily driven by the presence of the bromine atom, the ether oxygen, and the amine nitrogen. The bromine atom will produce a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for all bromine-containing fragments, which is a powerful diagnostic tool.[5][6][7]
Alpha-Cleavage: The Preeminent Fragmentation Route
Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is expected to be the most significant fragmentation pathway due to the presence of both an ether and an amine group.[4][8][9][10]
Cleavage adjacent to the Amine: The bond between C1 and C2 of the propoxy chain is susceptible to cleavage, leading to the formation of a stable, resonance-stabilized iminium ion. This is a highly favored pathway for amines.
Cleavage adjacent to the Ether Oxygen: The bond between the aromatic ring and the ether oxygen, as well as the bond between the oxygen and the propoxy chain, can undergo cleavage.
The interplay of these alpha-cleavage events will generate a series of diagnostic fragment ions.
Benzylic-Type Cleavage and Halogen Loss
The aromatic ring influences the fragmentation by enabling benzylic-type cleavages and through the characteristic loss of the bromine atom.
Loss of the Bromine Radical: A common fragmentation for halogenated aromatic compounds is the homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br).[5][11]
Loss of the Aminopropoxy Side Chain: Cleavage of the Ar-O bond can lead to the formation of a bromophenyl cation.
The following diagram illustrates the predicted primary fragmentation pathways for 1-(2-Aminopropoxy)-2-bromobenzene.
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 1-(2-Aminopropoxy)-2-bromobenzene
Abstract This guide provides a comprehensive, in-depth methodology for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(2-Aminopropox...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive, in-depth methodology for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(2-Aminopropoxy)-2-bromobenzene. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each experimental choice, from initial column and mobile phase screening to final method optimization. We will compare various stationary and mobile phases, presenting experimental data to support the selection of the optimal chromatographic conditions. The protocol is designed to be self-validating by incorporating forced degradation studies and system suitability criteria in line with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for 1-(2-Aminopropoxy)-2-bromobenzene
1-(2-Aminopropoxy)-2-bromobenzene is an organic intermediate characterized by a primary amine, an ether linkage, and a brominated aromatic ring. This combination of functional groups makes it a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). However, the very reactivity that makes it useful also renders it susceptible to forming process-related impurities and degradation products. The presence of even trace-level impurities can significantly impact the safety and efficacy of the final drug product, making a reliable purity method an non-negotiable regulatory and quality requirement.[1]
The objective of this guide is to systematically develop and compare HPLC conditions to establish a stability-indicating assay method (SIAM). A SIAM is a validated analytical procedure that can accurately and selectively quantify the decrease of the active substance content due to degradation.[2] This is achieved by demonstrating specificity in the presence of its potential impurities and degradation products, a process mandated by regulatory bodies and outlined in guidelines such as ICH Q2(R1).[3][4][5][6]
Foundational Strategy: Forced Degradation Studies
Before method development can begin, it is essential to generate the very impurities the method must be capable of separating. Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[2] This provides critical insight into the degradation pathways and helps ensure the analytical method is truly "stability-indicating."[7] According to ICH guideline Q1A(R2), stress testing should include the effects of temperature, humidity, light, oxidation, and hydrolysis across a wide range of pH values.[7][8]
Experimental Protocol: Forced Degradation of 1-(2-Aminopropoxy)-2-bromobenzene
Sample Preparation : Prepare a stock solution of 1-(2-Aminopropoxy)-2-bromobenzene at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[9]
Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.
Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL.
Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[8] Dilute to a final concentration of ~100 µg/mL. The goal is to achieve 5-20% degradation.[8]
Thermal Degradation : Store the solid drug substance in a hot air oven at 80°C for 48 hours.[9] Prepare a solution at ~100 µg/mL.
Photolytic Degradation : Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2][7] Prepare a solution at ~100 µg/mL.
Control Samples : Prepare an unstressed sample (control) and a blank (diluent only) for comparison.
Caption: Workflow for Forced Degradation Studies.
HPLC Method Development: A Comparative Approach
The development process is a systematic optimization of chromatographic parameters. The structure of 1-(2-Aminopropoxy)-2-bromobenzene, possessing both a hydrophobic bromobenzene moiety and a polar aminopropoxy side chain, suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.[10][11][12]
Caption: Systematic Workflow for HPLC Method Development.
Initial Parameter Selection
Detector Wavelength : The bromobenzene ring is the primary chromophore. A UV-Vis detector with a Photodiode Array (PDA) is used to scan the analyte from 200-400 nm. The maximum absorbance (λmax) for aromatic amines is typically in the 230-280 nm range. For this analysis, a wavelength of 254 nm is selected as a robust starting point, offering good sensitivity for the parent compound and potential aromatic impurities.
Column Dimensions : A standard column dimension of 150 mm x 4.6 mm with a 3.5 µm particle size provides a good balance between resolution, analysis time, and backpressure for initial development.[13]
Comparison of Stationary Phases (Columns)
The choice of stationary phase is the most critical factor influencing selectivity. We will compare three common reversed-phase chemistries. The primary goal is to achieve baseline resolution between the main analyte peak and all degradation products, particularly the most closely eluting ones.
Column Chemistry
Principle of Separation
Suitability for 1-(2-Aminopropoxy)-2-bromobenzene
C18 (Octadecylsilane)
Strong hydrophobic interactions. The gold standard for general-purpose RP-HPLC.[11][13]
High retention is expected due to the bromobenzene ring. May provide excellent separation for non-polar impurities.
C8 (Octylsilane)
Moderate hydrophobic interactions. Less retentive than C18.[10][13]
May offer better peak shape and faster elution for the moderately polar main analyte, preventing excessive retention.
Phenyl-Hexyl
Mixed-mode separation: hydrophobic interactions and π-π interactions with the phenyl rings.[14]
Highly advantageous for separating aromatic compounds and their positional isomers, which are common impurities.
Comparison of Mobile Phase Composition
The mobile phase composition fine-tunes the separation by altering polarity and analyte ionization.[15]
Organic Modifier : Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.[16]
Acetonitrile (ACN) : Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
Methanol (MeOH) : Can provide different selectivity due to its protic nature and ability to act as a hydrogen bond donor.
Aqueous Phase and pH Control : The primary amine in the analyte has a pKa (estimated ~9-10). Controlling the mobile phase pH is crucial for consistent retention and good peak shape.[16]
Low pH (e.g., pH 2.5-3.5) : Using a buffer like 20mM potassium phosphate with phosphoric acid ensures the amine is fully protonated (R-NH3+). This often leads to sharp, symmetrical peaks and stable retention times.
Neutral pH (e.g., pH 6.5-7.5) : At this pH, the amine will be in a non-ionized state (R-NH2), increasing its hydrophobicity and retention. This can enhance separation from polar impurities but may risk peak tailing on certain columns.
Experimental Screening and Optimization
A series of experiments are conducted using the stressed samples to determine the optimal combination of column and mobile phase. A generic screening gradient of 5% to 95% organic modifier over 20 minutes is used.
Experimental Protocol: Column and Mobile Phase Screening
System Setup : HPLC with PDA detector, autosampler, and column oven set to 30°C. Flow rate: 1.0 mL/min. Injection volume: 10 µL.
Mobile Phase A : 20mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid.
Mobile Phase B : Acetonitrile (ACN) or Methanol (MeOH).
Gradient Program :
0-20 min: 5% B to 95% B
20-25 min: Hold at 95% B
25-26 min: 95% B to 5% B
26-30 min: Hold at 5% B (re-equilibration)
Procedure : Inject the pooled stressed sample mixture onto each of the three columns (C18, C8, Phenyl-Hexyl), first using ACN as Mobile Phase B, and then repeating with MeOH.
Comparative Data Analysis and Method Selection
The results from the screening are tabulated to facilitate a direct comparison. The critical parameters are the resolution (Rs) between the main peak and the nearest impurity, and the tailing factor (Tf) of the main peak. A resolution of Rs ≥ 2.0 is desired, and a tailing factor should ideally be ≤ 1.5.
Column
Organic Modifier
Main Peak RT (min)
Critical Pair Resolution (Rs)
Main Peak Tailing (Tf)
Observations
C18
Acetonitrile
15.2
1.6
1.4
Good retention, but one impurity peak co-elutes slightly with the main peak.
C18
Methanol
13.8
1.8
1.3
Improved resolution and peak shape compared to ACN.
C8
Acetonitrile
12.5
1.4
1.2
Less retention, better peak shape, but poorer resolution of early eluting polar impurities.
C8
Methanol
11.1
1.5
1.1
Similar to ACN but with even less retention. Not ideal for resolving all degradants.
Phenyl-Hexyl
Acetonitrile
14.1
2.8
1.1
Excellent separation . The π-π interactions provide unique selectivity, resolving the critical impurity pair effectively. Peak shape is excellent.
Phenyl-Hexyl
Methanol
12.9
2.5
1.2
Good separation, but slightly less resolution than with ACN on this column.
Final Optimized Method and System Suitability
With the column and mobile phase selected, the gradient is optimized to reduce the run time while maintaining the critical resolution.
Final Optimized HPLC Method Protocol
Column : Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A : 20mM Potassium Phosphate, pH 3.0
Mobile Phase B : Acetonitrile
Flow Rate : 1.2 mL/min
Column Temperature : 35°C
Detection : 254 nm
Injection Volume : 10 µL
Optimized Gradient :
0.0 min: 30% B
12.0 min: 70% B
12.1 min: 95% B
15.0 min: 95% B
15.1 min: 30% B
20.0 min: 30% B
System Suitability Testing (SST)
Before sample analysis, a system suitability solution (e.g., a partially degraded sample or the main analyte spiked with a key impurity) is injected to ensure the chromatographic system is performing adequately.
Parameter
Acceptance Criteria
Rationale
Resolution (Rs)
≥ 2.0 between main peak and closest impurity
Ensures baseline separation for accurate integration.
Tailing Factor (Tf)
≤ 1.5 for the main analyte peak
Confirms good peak symmetry and absence of undesirable secondary interactions.
Theoretical Plates (N)
≥ 5000 for the main analyte peak
Indicates column efficiency.
%RSD of Peak Area
≤ 2.0% (from 5 replicate injections)
Demonstrates system precision and reproducibility.
Method Validation Framework (ICH Q2(R1))
While a full validation is beyond the scope of this guide, the developed method must be validated according to ICH Q2(R1) guidelines before routine use.[4][6] This process provides documented evidence that the method is suitable for its intended purpose.
Caption: Key Validation Parameters as per ICH Q2(R1).
Conclusion
This guide has detailed a systematic, comparative approach to developing a stability-indicating HPLC method for the purity determination of 1-(2-Aminopropoxy)-2-bromobenzene. By leveraging forced degradation studies, we ensured the method's ability to separate the parent peak from all potential degradation products. A comparative analysis of different stationary phases and mobile phase modifiers demonstrated that a Phenyl-Hexyl column using a buffered Acetonitrile-Water mobile phase at pH 3.0 provided the optimal separation. The final, optimized method is robust, specific, and ready for formal validation as per ICH guidelines, ensuring reliable quality control for this critical pharmaceutical intermediate.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
A Comprehensive Guide to Selecting HPLC Columns. Labtech.
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
HPLC Column Selection Guide. SiliCycle.
Force Degradation for Pharmaceuticals: A Review. IJSDR.
Development of forced degradation and stability indic
Technical Support Center: Optimizing HPLC Separation of Dalbergioidin Isomers. Benchchem.
A practical guide to forced degradation and stability studies for drug substances. Onyx.
HPLC Column Selection Guide. SCION Instruments.
Picking the Perfect HPLC Column. Biocompare.
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis.
A Researcher's Guide to the Structural Elucidation of 1-(2-Aminopropoxy)-2-bromobenzene: An FTIR Spectral Analysis
Executive Summary In the landscape of pharmaceutical development and materials science, the precise structural characterization of novel organic molecules is paramount. This guide provides an in-depth analysis of 1-(2-Am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of pharmaceutical development and materials science, the precise structural characterization of novel organic molecules is paramount. This guide provides an in-depth analysis of 1-(2-Aminopropoxy)-2-bromobenzene, a molecule featuring a unique combination of primary amine, alkyl-aryl ether, and halogenated aromatic functionalities. While this specific compound is not extensively documented in public spectral libraries, this guide establishes a robust framework for its analysis using Fourier-Transform Infrared (FTIR) spectroscopy. By deconstructing the molecule into its constituent functional groups, we will predict its characteristic spectral features. Furthermore, this guide will objectively compare the utility of FTIR with other principal analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing researchers with a comprehensive decision-making tool for structural elucidation.
The Principle of FTIR Spectroscopy: A Molecular Vibrational Probe
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a sample is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, rocking, etc.).[2] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups within the molecule.[3] The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a direct indicator of the molecule's chemical architecture.
For the analysis of a liquid or solid organic compound like 1-(2-Aminopropoxy)-2-bromobenzene, the Attenuated Total Reflectance (ATR) sampling technique is highly advantageous. ATR-FTIR requires minimal to no sample preparation, analyzing the sample directly in its neat form.[4][5] The technique works by passing an infrared beam through a high-refractive-index crystal (like diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[6][7] This interaction provides a high-quality spectrum, making it an efficient and versatile method for a wide range of materials.[4]
Deconstructing the Molecule: Predicted FTIR Spectrum of 1-(2-Aminopropoxy)-2-bromobenzene
The FTIR spectrum of 1-(2-Aminopropoxy)-2-bromobenzene can be predicted by systematically identifying the characteristic absorption bands for each of its functional components.
3500-2800 cm⁻¹ Region: This region is dominated by stretching vibrations. Look for two sharp, medium-intensity peaks between 3400-3250 cm⁻¹ characteristic of the primary amine N-H stretches.[8][16] Just below 3000 cm⁻¹, a series of strong, sharp peaks between 2960-2850 cm⁻¹ will arise from the sp³ C-H bonds of the propoxy chain.[17] Weaker absorptions from the aromatic sp² C-H stretches are expected between 3100-3000 cm⁻¹.[18]
1800-1400 cm⁻¹ Region: This area reveals key bending and double-bond stretching vibrations. A medium-intensity N-H bending (scissoring) vibration for the primary amine should appear around 1650-1580 cm⁻¹.[8] A series of four peaks, often of varying intensity, between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C in-ring stretching of the benzene ring.[11][12] Aliphatic C-H bending from the propoxy group will also be present in this region (~1470-1450 cm⁻¹).[9]
Fingerprint Region (< 1400 cm⁻¹): This region is rich with complex vibrations that are highly unique to the molecule. The two most prominent features for the ether linkage will be strong C-O-C stretching bands, one asymmetric stretch around 1250 cm⁻¹ and a symmetric one near 1040 cm⁻¹.[10][19] The ortho-substitution pattern on the benzene ring is confirmed by a strong C-H out-of-plane (OOP) bending band between 770-735 cm⁻¹.[11][13] Finally, the C-Br stretch is expected at lower wavenumbers, typically in the 690-515 cm⁻¹ range.[15][20] A broad, strong N-H wagging band is also anticipated between 910-665 cm⁻¹.[8]
Experimental Protocol: ATR-FTIR Analysis Workflow
Acquiring a high-quality FTIR spectrum of 1-(2-Aminopropoxy)-2-bromobenzene requires a systematic approach. The following protocol outlines a self-validating system for reproducible results.
Methodology:
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
Background Scan: Before analyzing the sample, a background spectrum must be collected. This involves scanning with a clean, empty ATR crystal. This step is critical as it records the ambient atmosphere (CO₂, H₂O) and instrument response, which is then subtracted from the sample spectrum.
Crystal Cleaning: Thoroughly clean the ATR crystal surface using a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by running a scan; it should match the background spectrum.
Sample Application: If the sample is a liquid, place a single drop onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[5]
Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.
Post-Measurement Cleaning: Clean the crystal surface thoroughly to prevent cross-contamination.
Caption: Workflow for ATR-FTIR analysis.
Comparative Analysis: FTIR in the Context of Other Analytical Techniques
While FTIR is excellent for identifying functional groups, a comprehensive structural elucidation often requires complementary data from other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[21][22][23]
Technique
Information Provided
Strengths
Limitations
FTIR Spectroscopy
Identifies functional groups present (e.g., -NH₂, C-O-C, Ar-Br).[24]
Determines the molecular weight and provides fragmentation patterns.[22][25]
Extremely sensitive, gives exact molecular mass, fragmentation aids in structural confirmation.[26]
"Hard" ionization can fragment the molecule extensively, sometimes losing the molecular ion peak. Does not identify functional groups directly.[26]
These techniques are not mutually exclusive; rather, they are powerfully synergistic.[27] FTIR acts as a rapid survey, confirming the presence of expected functionalities. NMR then provides the detailed blueprint of the molecule's atomic arrangement. Finally, MS confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis.[21][22]
Caption: Decision tree for analytical technique selection.
Conclusion
The structural analysis of 1-(2-Aminopropoxy)-2-bromobenzene provides an excellent case study in the application of fundamental spectroscopic principles. FTIR spectroscopy serves as an indispensable first-line technique, offering a rapid and definitive confirmation of the molecule's key functional groups: the primary amine, the aryl alkyl ether, the ortho-substituted aromatic ring, and the carbon-bromine bond. By understanding the predicted absorption frequencies outlined in this guide, researchers can confidently interpret experimental data. For complete and unambiguous structural determination, a synergistic approach combining the functional group information from FTIR, the connectivity map from NMR, and the molecular weight verification from MS is the gold standard in modern chemical analysis.
References
Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler-Toledo website: [Link][4]
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from Rocky Mountain Labs website: [Link][24]
Chemical Education Digital Library. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from University of Wisconsin-Madison website: [Link][16]
Oreate AI. (2026, February 27). NMR vs. FTIR: Unpacking the Powerhouses of Molecular Analysis. Retrieved from Oreate AI Blog website: [Link][3]
HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from HSCprep website: [Link][21]
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from Organic Chemistry at CU Boulder website: [Link][8]
Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from Chemistry LibreTexts website: [Link][20]
Jack Westin. (n.d.). Mass spectrometry (MS). Retrieved from Jack Westin MCAT Prep website: [Link][25]
Fiveable. (n.d.). Mass Spec and IR Spectroscopy in Organic Chem. Retrieved from Fiveable website: [Link][22]
Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from MSU Chemistry website: [Link][10]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St. Paul's Cathedral Mission College website: [Link][11]
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from Universallab website: [Link][28]
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from MSU Chemistry website: [Link][29]
Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from Patsnap website: [Link][23]
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. [Link][30]
Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from Compound Interest website: [Link][31]
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link][13]
Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from Chemistry LibreTexts website: [Link][26]
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from OpenStax website: [Link][19]
Pharmacognosy Journal. (2018). Structural Elucidation of Peanut, Sunflower and Gingelly Oils by Using FTIR and 1H NMR Spectroscopy. Pharmacognosy Journal, 10(4), 753-757. [Link][32]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website: [Link][18]
Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from Chemistry LibreTexts website: [Link][12]
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from Chemistry LibreTexts website: [Link][17]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website: [Link][14]
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). ResearchGate. [Link][33]
University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from Organic Chemistry at CU Boulder website: [Link][15]
The features of IR spectrum. (n.d.). Retrieved from [Link][9]
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from Rocky Mountain Labs website: [Link][34]
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Cengage Learning. [Link][2]
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from Scribd website: [Link][35]
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from Maricopa Open Digital Press website: [Link][36]
Differentiating 1-(2-Aminopropoxy)-2-bromobenzene from Structural Isomers: A Comprehensive Analytical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide As a Senior Application Scientist, I frequently encounter the analytical cha...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison & Experimental Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related structural isomers in drug development pipelines. 1-(2-Aminopropoxy)-2-bromobenzene is a halogenated aromatic ether featuring a primary amine on a branched aliphatic side chain. Unambiguously identifying this molecule requires orthogonal analytical techniques, as its structural isomers fall into two distinct categories that each demand a specific spectroscopic approach:
Alkyl Chain Isomers: (e.g., 1-(3-aminopropoxy)-2-bromobenzene) where the amine position shifts along the propoxy chain.
Ring Positional Isomers: (e.g., meta- and para-bromophenoxy derivatives) where the bromine atom shifts around the benzene ring.
The following guide establishes a self-validating analytical framework to definitively differentiate these isomers using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Isomeric Landscape
Caption: Logical classification of 1-(2-Aminopropoxy)-2-bromobenzene structural isomers.
Part 1: Differentiating Alkyl Chain Isomers via Mass Spectrometry
The Causality of the Method:
Electron Ionization Mass Spectrometry (EI-MS) is the premier technique for differentiating the alkyl chain isomers of this compound. While 1 typically undergo C-O bond cleavage[1], aliphatic amines are dominated by a much more rapid process: α-cleavage .
According to the2, ionization of the nitrogen lone pair triggers the homolytic cleavage of the adjacent carbon-carbon bond[2]. This expels a heavy radical and leaves behind a highly stable, resonance-stabilized iminium ion. Because the mass of this iminium ion is strictly dictated by the substitution at the α-carbon, it serves as a definitive fingerprint for the chain isomer.
For the target 1-(2-aminopropoxy)-2-bromobenzene , α-cleavage expels the bromophenoxymethyl radical, yielding a base peak at m/z 44 ([CH₃CHNH₂]⁺).
For the straight-chain isomer 1-(3-aminopropoxy)-2-bromobenzene , α-cleavage expels the bromophenoxyethyl radical, yielding a base peak at m/z 30 ([CH₂NH₂]⁺).
MS Fragmentation Pathway
Caption: Primary EI-MS fragmentation pathways for 1-(2-Aminopropoxy)-2-bromobenzene.
Table 1: Key MS Fragments for Chain Isomer Differentiation
Isomer
Base Peak (m/z)
Cleavage Mechanism
Secondary Fragments
1-(2-Aminopropoxy)-2-bromobenzene
44
α-cleavage (loss of Ar-O-CH₂•)
229/231 ([M]⁺•), 172/174
1-(3-Aminopropoxy)-2-bromobenzene
30
α-cleavage (loss of Ar-O-CH₂-CH₂•)
229/231 ([M]⁺•), 172/174
Self-Validating GC-MS Protocol
A standard3 utilizes 70 eV[3]. To ensure data integrity, the system must validate its own vacuum health before acquisition.
System Suitability (Validation): Prior to injection, run an air/water background check. The m/z 28 (N₂) peak must be <5% of the base peak. A higher ratio indicates an atmospheric leak, which causes ion-molecule reactions in the source that artificially skew the m/z 30 to m/z 44 ratios.
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade dichloromethane.
Chromatography: Inject 1 µL (split ratio 50:1) onto a basic-deactivated capillary column (e.g., Rtx-Volatile Amine). Causality: Standard non-polar columns cause severe peak tailing for primary amines, destroying chromatographic resolution.
Acquisition: Apply 70 eV EI and scan from m/z 30 to 300. Extract ion chromatograms (EIC) for m/z 44 and 30 to definitively assign the isomer.
Part 2: Differentiating Ring Positional Isomers via NMR Spectroscopy
The Causality of the Method:
While MS perfectly distinguishes the aliphatic chain, it is practically blind to the position of the bromine atom on the aromatic ring (ortho, meta, or para). The 4 dictates the spin-spin coupling and electronic shielding, making NMR the mandatory orthogonal technique[4].
Furthermore, the 5 of bromine creates a diamagnetic shielding environment that shifts the ipso carbon (C-Br) significantly upfield in ¹³C NMR, defying standard electronegativity trends[5].
Table 2: Predictive NMR Data for Ring Isomer Differentiation (CDCl₃, 400 MHz)
Isomer
¹H NMR Aromatic Splitting Pattern
¹³C NMR (Ipso C-Br)
Key Differentiating Feature
Ortho (Target)
Asymmetric ABCD (4 distinct signals)
~112-115 ppm (Upfield)
Doublet of doublets at ~7.5 ppm (H3, adjacent to Br)
Meta Isomer
Complex multiplet + isolated singlet/triplet
~122-125 ppm
Isolated H2 proton at ~7.1 ppm (between Br and O)
Para Isomer
Symmetric AA'BB' (2 distinct doublets)
~115-118 ppm
Two intense, symmetric doublets (J ≈ 8-9 Hz)
Self-Validating NMR Protocol
High-resolution NMR requires perfect magnetic field homogeneity to resolve the fine J-coupling of the aromatic protons.
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.
Lock and Shim (Validation): Lock the spectrometer to the deuterium signal of CDCl₃. Validation Step: Shim the Z and Z2 gradients while observing the TMS peak. Do not proceed to acquisition until the TMS signal at exactly 0.00 ppm is a perfectly symmetrical singlet with a full-width at half-maximum (FWHM) of <1.0 Hz. If the TMS peak is split, the aromatic multiplets will be uninterpretable.
Acquisition: Acquire the ¹H NMR spectrum using 32 scans and a 2-second relaxation delay. Acquire the ¹³C NMR spectrum using 1024 scans with broadband proton decoupling.
Data Interpretation: Integrate the aromatic region (6.8–7.6 ppm). An asymmetric 4-proton integration with a distinct doublet of doublets at ~7.5 ppm confirms the ortho-substitution of the target molecule.
Conclusion
The structural verification of 1-(2-Aminopropoxy)-2-bromobenzene requires a bipartite analytical strategy. Mass spectrometry provides an immediate, binary confirmation of the aliphatic chain structure via the m/z 44 α-cleavage base peak, ruling out straight-chain isomers. Subsequently, high-resolution NMR maps the aromatic spin system, utilizing the distinct ABCD splitting pattern and the bromine heavy atom effect to rule out meta and para ring isomers. By enforcing strict system suitability checks in both protocols, researchers can guarantee the trustworthiness of their structural assignments.
Elemental analysis standards for 1-(2-Aminopropoxy)-2-bromobenzene
Title: Elemental Analysis Standards for 1-(2-Aminopropoxy)-2-bromobenzene: A Comparative Guide to Purity Validation Introduction 1-(2-Aminopropoxy)-2-bromobenzene ( , MW: 230.10 g/mol ) is a structurally significant halo...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Elemental Analysis Standards for 1-(2-Aminopropoxy)-2-bromobenzene: A Comparative Guide to Purity Validation
Introduction
1-(2-Aminopropoxy)-2-bromobenzene (
, MW: 230.10 g/mol ) is a structurally significant halogenated intermediate frequently utilized in pharmaceutical synthesis and drug development. Establishing its absolute purity is a critical regulatory checkpoint before downstream integration. According to the 1[1], newly synthesized or bulk-manufactured organic compounds must demonstrate elemental analysis (EA) values for carbon, hydrogen, and nitrogen within ±0.4% of their calculated theoretical values.
However, the presence of a heavy halogen (bromine) introduces unique analytical challenges. Bromine combustion products can poison oxidation catalysts or interfere with thermal conductivity detectors (TCD) if not properly scrubbed. This guide objectively compares elemental analysis via dynamic flash combustion against alternative purity techniques and provides a self-validating experimental protocol for accurate CHN and Bromine quantification.
While High-Resolution Mass Spectrometry (HRMS) and quantitative NMR (qNMR) are powerful, they measure different aspects of a molecule. EA remains the gold standard for determining absolute mass fraction. For instance, if a sample contains 5% inorganic silica gel from a purification column, qNMR (without an internal standard) will still show 100% purity because silica lacks protons. EA, however, will show depressed C, H, N, and Br values, immediately flagging the impurity.
Table 1: Comparison of Purity Validation Methods for Halogenated Organics
Technique
Primary Output
Halogen Detection
Destructive?
ACS Acceptance
CHN + Schöniger Titration
Absolute mass fraction (%)
Yes (via titration)
Yes
Gold Standard (±0.4% variance)
HRMS
Exact molecular mass (m/z)
Indirect (Isotope pattern)
Yes
Accepted alternative
qNMR
Relative molar purity (%)
No
No
Accepted with internal standard
Analytical Workflow for Halogenated Organics
To achieve complete elemental profiling of 1-(2-Aminopropoxy)-2-bromobenzene, the sample must be aliquoted into two parallel workflows: one for CHN quantification and one for Bromine.
Figure 1: Bifurcated elemental analysis workflow for halogenated organic compounds.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols incorporate internal quality controls to self-validate the calibration curve before and during sample runs.
Protocol A: CHN Quantification via Dynamic Flash Combustion
Causality & Mechanistic Choices: The sample is encapsulated in a tin capsule. When dropped into the combustion tube (1000°C) with a pulse of oxygen, the tin undergoes an exothermic oxidation, temporarily spiking the localized temperature to ~1800°C to ensure complete breakdown of the aromatic ring. Crucially, the combustion tube must be packed with silver wool . Without silver wool, volatile bromine gas would elute into the GC column and skew the nitrogen TCD signal[2]. Silver quantitatively traps halogens as non-volatile silver bromide (
). Copper wire is used downstream to reduce nitrogen oxides () to gas and trap excess oxygen[2].
Step-by-Step Methodology:
Calibration Check: Run a Certified Reference Material (CRM) such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) to verify the TCD calibration curve. The CRM result must fall within ±0.3% of its certified value to validate the system.
Sample Preparation: Weigh exactly 1.5–2.0 mg of thoroughly dried 1-(2-Aminopropoxy)-2-bromobenzene into a tin capsule using a microbalance (resolution: 0.1 µg). Seal the capsule tightly.
Combustion: Drop the capsule into the quartz reactor at 1000°C under a helium carrier gas stream enriched with a precise volume of
.
Reduction & Separation: Pass the combustion gases (
, , ) through a copper reduction reactor (600°C) to yield , , and . Separate the gases via a GC column.
Detection: Quantify C, H, and N using a Thermal Conductivity Detector (TCD).
Protocol B: Bromine Quantification via Schöniger Oxygen Flask
Causality & Mechanistic Choices: Dynamic flash combustion is not optimized for halogen recovery. Instead, the Schöniger flask method is utilized. The sample is combusted in a closed, oxygen-rich flask. The combustion of brominated organics yields a mixture of elemental bromine (
) and hydrogen bromide (). To accurately titrate the total bromine, hydrazine sulfate is added to the alkaline absorption solution. Hydrazine acts as a reducing agent, quantitatively converting all to bromide ions (), which ensures accurate potentiometric titration with silver nitrate ()[3].
Step-by-Step Methodology:
Sample Wrapping: Weigh 10–15 mg of the sample onto ashless filter paper. Fold into a tight packet with a paper tail for ignition.
Absorption Solution Prep: Add 10 mL of 0.1 M KOH and 3 drops of saturated aqueous hydrazine sulfate to a 500 mL heavy-walled Schöniger flask. Purge the flask with 100%
for 30 seconds.
Combustion: Place the sample packet in the platinum basket attached to the flask stopper. Ignite the tail and rapidly seal the flask. Wait 30 minutes for complete absorption of the white smoke into the liquid phase.
Titration: Transfer the absorption solution to a beaker, acidify slightly with
, and perform a potentiometric titration using 0.01 M with a silver/sulfide ion-selective electrode.
Data Presentation & Interpretation
For 1-(2-Aminopropoxy)-2-bromobenzene (
), the theoretical mass percentages are calculated based on its molecular formula. The table below compares hypothetical experimental data from a high-purity batch against an impure batch to demonstrate how EA data is interpreted.
Table 2: Representative Validation Data for 1-(2-Aminopropoxy)-2-bromobenzene
Element
Theoretical Mass (%)
Batch A (High Purity) Found (%)
Batch A Variance (Δ)
Batch B (Impure) Found (%)
Batch B Variance (Δ)
Carbon (C)
46.98
47.12
+0.14
48.20
+1.22 (Fail)
Hydrogen (H)
5.26
5.35
+0.09
5.85
+0.59 (Fail)
Nitrogen (N)
6.09
6.01
-0.08
5.90
-0.19
Bromine (Br)
34.73
34.60
-0.13
33.10
-1.63 (Fail)
Analytical Insight: Batch A passes the ACS ±0.4% threshold[1]. Batch B exhibits elevated carbon and hydrogen alongside severely depressed bromine. This specific variance profile is highly indicative of retained non-halogenated organic solvent (e.g., ethyl acetate or hexane) from incomplete post-synthetic purification, proving the diagnostic superiority of elemental analysis over simple mass spectrometry.
A Comparative Guide to the Synthesis of 1-(2-Aminopropoxy)-2-bromobenzene: A Green Chemistry Approach
In the landscape of pharmaceutical development, the synthesis of novel chemical entities is a constant pursuit. 1-(2-Aminopropoxy)-2-bromobenzene, a key building block for various pharmacologically active molecules, is n...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the synthesis of novel chemical entities is a constant pursuit. 1-(2-Aminopropoxy)-2-bromobenzene, a key building block for various pharmacologically active molecules, is no exception. However, the traditional synthetic routes to such compounds often carry a significant environmental burden, utilizing hazardous reagents and energy-intensive processes. This guide provides a comprehensive comparison between a traditional and a greener synthetic approach to 1-(2-Aminopropoxy)-2-bromobenzene, benchmarked against established green chemistry principles. Our objective is to equip researchers and drug development professionals with the data and methodologies to make more sustainable choices in their synthetic endeavors.
Introduction: The Imperative for Greener Synthesis
The 12 Principles of Green Chemistry, conceptualized by Paul Anastas and John Warner, provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] In the pharmaceutical industry, where complex multi-step syntheses are commonplace, the adoption of these principles is not just an environmental imperative but also a driver of efficiency and safety. This guide will dissect two distinct synthetic pathways to 1-(2-Aminopropoxy)-2-bromobenzene, offering a critical evaluation of their alignment with these core tenets.
Synthetic Route 1: The Traditional Approach - A Williamson Ether Synthesis
A conventional and well-established method for the formation of the ether linkage in the target molecule is the Williamson ether synthesis.[2][3][4][5][6] This SN2 reaction typically involves the deprotonation of an alcohol by a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.[2][3][4][6]
Experimental Protocol: Traditional Synthesis
The traditional synthesis of 1-(2-Aminopropoxy)-2-bromobenzene is conceptualized as a three-step process:
Protection of 2-Amino-1-propanol: The amine functionality of 2-amino-1-propanol is first protected to prevent side reactions during the subsequent etherification. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
Williamson Ether Synthesis: The protected amino alcohol is then reacted with 2-bromophenol in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[7][8]
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Step 1: Synthesis of tert-butyl (1-hydroxypropan-2-yl)carbamate
To a solution of 2-amino-1-propanol (1.0 eq) in dichloromethane (DCM) at 0 °C, di-tert-butyl dicarbonate (Boc2O) (1.1 eq) is added portion-wise.
The reaction mixture is stirred at room temperature for 12 hours.
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the Boc-protected amino alcohol.
Step 2: Synthesis of tert-butyl (1-(2-bromophenoxy)propan-2-yl)carbamate
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF, a solution of 2-bromophenol (1.0 eq) in DMF is added dropwise at 0 °C under an inert atmosphere.[8]
The mixture is stirred for 30 minutes at room temperature.
A solution of tert-butyl (1-hydroxypropan-2-yl)carbamate (1.1 eq) in DMF is then added, and the reaction is heated to 80 °C for 12 hours.
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of 1-(2-Aminopropoxy)-2-bromobenzene
The purified tert-butyl (1-(2-bromophenoxy)propan-2-yl)carbamate is dissolved in a solution of hydrochloric acid in 1,4-dioxane.
The mixture is stirred at room temperature for 4 hours.
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford 1-(2-Aminopropoxy)-2-bromobenzene.
Synthetic Route 2: A Greener Alternative - Phase-Transfer Catalyzed Etherification and Catalytic Transfer Hydrogenation
A greener approach aims to mitigate the shortcomings of the traditional route by employing less hazardous reagents, milder reaction conditions, and more environmentally benign solvents.[9][10] This proposed synthesis utilizes a phase-transfer catalyzed etherification and a catalytic transfer hydrogenation for the reduction of a nitro intermediate.
Experimental Protocol: Green Synthesis
This greener synthesis is also a multi-step process, but with significant improvements in its environmental footprint:
Nitration of Bromobenzene: Bromobenzene is nitrated to introduce a nitro group, which will later be reduced to the amine.[11]
Williamson Ether Synthesis under Phase-Transfer Catalysis: The resulting 1-bromo-2-nitrobenzene is reacted with 2-amino-1-propanol under phase-transfer catalysis (PTC) conditions.[12][13][14][15] PTC allows for the reaction of water-soluble and organic-soluble reactants in a biphasic system, often eliminating the need for hazardous, anhydrous solvents.[12][13][14][15]
Catalytic Transfer Hydrogenation: The nitro group is reduced to the amine using a catalytic transfer hydrogenation method, which is a safer and more sustainable alternative to many traditional reduction methods.[2][3][8][13][16][17][18][19][20]
Step 1: Synthesis of 1-Bromo-2-nitrobenzene
To a mixture of bromobenzene (1.0 eq) and concentrated sulfuric acid, fuming nitric acid is added dropwise at 0 °C.
The reaction is stirred at room temperature for 2 hours.
The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 1-bromo-2-nitrobenzene.
Step 2: Synthesis of 1-(2-Aminopropoxy)-2-bromobenzene
A mixture of 1-bromo-2-nitrobenzene (1.0 eq), 2-amino-1-propanol (1.2 eq), potassium carbonate (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq) in a greener solvent like toluene is heated to reflux for 8 hours.[6][14][21]
After cooling, the reaction mixture is filtered, and the filtrate is washed with water.
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-(2-nitropropoxy)-2-bromobenzene.
Step 3: Synthesis of 1-(2-Aminopropoxy)-2-bromobenzene
To a solution of 1-(2-nitropropoxy)-2-bromobenzene in a mixture of ethanol and water, ammonium formate (5.0 eq) and a catalytic amount of 10% palladium on carbon (Pd/C) are added.
The reaction mixture is refluxed for 4 hours.
The catalyst is removed by filtration through celite, and the solvent is evaporated.
The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to give the final product, 1-(2-Aminopropoxy)-2-bromobenzene.
Green Chemistry Metrics Analysis
To objectively compare these two synthetic routes, we will utilize three key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).
Metric
Traditional Synthesis
Green Synthesis
Atom Economy (%)
Lower
Higher
E-Factor
Higher
Lower
Process Mass Intensity (PMI)
Higher
Lower
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product.[22] The traditional route suffers from a lower atom economy due to the use of a protecting group (Boc2O), which is ultimately removed and becomes waste. The greener route, by avoiding this protection-deprotection sequence, has a significantly higher atom economy.
E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[7] A lower E-Factor indicates a greener process. The traditional synthesis generates a substantial amount of waste, including the removed protecting group, hazardous solvents like DMF, and byproducts from the use of sodium hydride. The greener synthesis, with its use of a recyclable catalyst, less hazardous solvents, and a more atom-economical approach, results in a much lower E-Factor.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (including reactants, solvents, and reagents) to the mass of the final product.[12][23][24][25] This metric provides a holistic view of the process's efficiency. The traditional route's reliance on large volumes of DMF and other reagents leads to a high PMI. In contrast, the greener route's use of phase-transfer catalysis and more efficient reactions contributes to a significantly lower PMI.
Hazard Analysis of Reagents and Solvents
A crucial aspect of green chemistry is the selection of safer chemicals. The following table highlights the hazards associated with key reagents and solvents in both synthetic routes.
The traditional route employs highly hazardous substances like sodium hydride and DMF. Sodium hydride is pyrophoric and reacts violently with water, while DMF is a reproductive toxin. The greener route replaces these with potassium carbonate and toluene. While toluene is not without its hazards, it is generally considered a less toxic alternative to DMF in many applications.
Visualizing the Synthetic Workflows
To better illustrate the two synthetic approaches, the following diagrams outline the key transformations.
Caption: Traditional synthesis workflow for 1-(2-Aminopropoxy)-2-bromobenzene.
Personal protective equipment for handling 1-(2-Aminopropoxy)-2-bromobenzene
Field Guide for Researchers & Drug Development Professionals Executive Summary & Chemical Profile 1-(2-Aminopropoxy)-2-bromobenzene is a specialized halogenated phenoxyalkylamine intermediate, structurally related to pha...
Author: BenchChem Technical Support Team. Date: March 2026
Field Guide for Researchers & Drug Development Professionals
Executive Summary & Chemical Profile
1-(2-Aminopropoxy)-2-bromobenzene is a specialized halogenated phenoxyalkylamine intermediate, structurally related to pharmacophores found in anti-arrhythmic and CNS-active agents (e.g., Mexiletine analogs).[1] Its handling requires a dual-threat safety approach: managing the corrosivity/irritation typical of primary aliphatic amines and the toxicity/environmental persistence associated with aryl bromides.[1]
This guide moves beyond generic safety data sheets (SDS) to provide an operational blueprint for safe synthesis, transfer, and disposal in a research setting.
Property
Characteristic
Operational Implication
Functional Group
Primary Amine (-NH₂)
Corrosive/Sensitizer: High pH; skin/eye damage risk.[1] Absorbs CO₂ from air.
Stability: Generally stable, but avoid prolonged exposure to light/air to prevent degradation.[1]
Physical State
Liquid/Low-melt Solid
Volatility: Moderate vapor pressure; inhalation hazard in open systems.[1]
Personal Protective Equipment (PPE) Matrix
Directive: Treat as a Corrosive & Toxic Substance.[1]
The following PPE configuration is non-negotiable for handling quantities >10 mg.
Zone
Equipment
Specification & Rationale
Ocular
Chemical Splash Goggles
Standard: ANSI Z87.1+. Why: Amine vapors are lachrymators; liquid splashes cause immediate corneal damage.[1] Safety glasses are insufficient.
Dermal (Hand)
Double-Gloving
Inner: Nitrile (4 mil).[1] Outer: Nitrile (Extended Cuff, 5-8 mil) or Neoprene.[1] Why: Amines can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory
Fume Hood
Standard: Face velocity 80–100 fpm. Why: Primary engineering control. If hood is unavailable, a half-face respirator with Organic Vapor/Amine (OV/AG) cartridges is required.[1]
Body
Lab Coat + Apron
Standard: 100% Cotton or Nomex (fire resistant) + Chemical Resistant Apron (if handling >100mL). Why: Prevents skin absorption through clothing wicking.
Operational Handling Protocols
A. Storage & Stability
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Primary amines react with atmospheric CO₂ to form carbamates, degrading purity.
Temperature: Refrigerate (2–8°C).
Container: Amber glass with Teflon-lined caps.[1] Avoid metal containers (potential corrosion).
B. Weighing & Transfer Workflow
Solid State: If solid, weigh inside a fume hood using an anti-static gun to prevent dispersal.
Liquid State: Use positive displacement pipettes or glass syringes. Do not pour from large vessels; use a secondary transfer container.
C. Reaction Setup (DOT Visualization)
The following workflow ensures containment from storage to reaction.